4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVTEREHKBJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352898 | |
| Record name | 4-(6-Methyl-benzooxazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292058-51-6 | |
| Record name | 4-(6-Methyl-2-benzoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292058-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Methyl-benzooxazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a robust experimental protocol based on established methodologies for the synthesis of 2-aryl-benzoxazoles.
Proposed Synthesis Pathway
The synthesis of this compound can be effectively achieved through the condensation of 2-amino-5-methylphenol with 4-aminobenzoic acid. This reaction is typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA), which facilitates the intramolecular cyclization to form the benzoxazole ring.[3][4][5]
The proposed reaction is as follows:
-
Reactants: 2-amino-5-methylphenol and 4-aminobenzoic acid
-
Catalyst/Solvent: Polyphosphoric Acid (PPA)
-
Product: this compound
References
- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles1 (1957) | D. W. Hein | 475 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Novel Synthesis Methods for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of proposed novel synthesis methods for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the absence of direct literature for this specific compound, this document outlines robust and efficient synthetic strategies based on well-established and recently developed methodologies for the synthesis of the 2-arylbenzoxazole scaffold. The primary proposed route involves a two-step process: the initial condensation of a substituted o-aminophenol with a nitrated benzaldehyde, followed by the reduction of the nitro intermediate. This guide details experimental protocols, presents comparative quantitative data from analogous reactions, and provides visual workflows to ensure clarity and reproducibility.
Introduction
Benzoxazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials.[1] The 2-arylbenzoxazole motif, in particular, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The target molecule, this compound, incorporates this key scaffold with specific substitutions that are of significant interest for structure-activity relationship (SAR) studies in drug discovery.
This guide focuses on novel, efficient, and environmentally conscious synthetic approaches. Modern synthetic chemistry emphasizes the use of reusable catalysts, solvent-free conditions, and energy-efficient methodologies like ultrasound or microwave irradiation to improve sustainability.[1][3] The following sections detail a highly plausible two-step synthetic strategy, supported by adaptable experimental protocols and data from closely related syntheses.
Proposed Synthetic Strategy
The most chemically sound and versatile strategy for the synthesis of this compound involves a two-step sequence. This approach circumvents potential side reactions associated with a free amine on the aldehyde starting material.
-
Step 1: Condensation/Cyclization: An oxidative condensation of 2-amino-5-methylphenol with 4-nitrobenzaldehyde to form the intermediate, 6-methyl-2-(4-nitrophenyl)benzoxazole.
-
Step 2: Reduction: The selective reduction of the nitro group on the intermediate to yield the final product, this compound.
This strategy is advantageous as it utilizes readily available starting materials and the reaction conditions for each step are well-documented for analogous substrates.
Caption: Overall two-step synthetic pathway for the target molecule.
Experimental Protocols
The following protocols are adapted from established and novel methodologies for the synthesis of similar 2-arylbenzoxazoles and the reduction of nitroarenes.
Step 1: Synthesis of 6-Methyl-2-(4-nitrophenyl)benzoxazole via LAIL@MNP Catalysis
This procedure is adapted from a green, solvent-free method utilizing a magnetic nanoparticle-supported ionic liquid catalyst (LAIL@MNP), which allows for easy catalyst recovery and reuse.[3] The reaction is promoted by sonication, often leading to shorter reaction times and high yields.[3]
Materials:
-
2-Amino-5-methylphenol (1.0 mmol, 123.15 mg)
-
4-Nitrobenzaldehyde (1.0 mmol, 151.12 mg)
-
Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) (4.0 mg)[3]
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a 10 mL reaction vial, combine 2-amino-5-methylphenol (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).[3]
-
Seal the vial and place it in an ultrasound bath pre-heated to 70 °C.
-
Sonicate the mixture for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (15 mL) to the reaction mixture.[3]
-
Separate the magnetic LAIL@MNP catalyst from the solution using an external magnet. The catalyst can be washed, dried, and stored for reuse.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield pure 6-methyl-2-(4-nitrophenyl)benzoxazole.
Caption: Experimental workflow for the synthesis of the benzoxazole intermediate.
Step 2: Synthesis of this compound via Nitro Reduction
This protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and effective reagent for the selective reduction of aromatic nitro groups to amines, often providing high yields under mild conditions.[4][5]
Materials:
-
6-Methyl-2-(4-nitrophenyl)benzoxazole (1.0 mmol, 254.24 mg)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol, 0.9-1.13 g)
-
Ethanol (10 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M KOH[4]
Procedure:
-
Dissolve the 6-methyl-2-(4-nitrophenyl)benzoxazole intermediate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 molar equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction can also be effectively carried out under ultrasonic irradiation for 1-2 hours.[4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the acid and precipitate tin salts.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield pure this compound.
Quantitative Data
The following tables summarize quantitative data from analogous reactions reported in the literature, providing expected yields and conditions for the proposed synthetic steps.
Table 1: Comparative Data for Step 1 (Condensation/Cyclization)
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| LAIL@MNP | 2-Aminophenol | Benzaldehyde | None (Sonication) | 70 | 30 min | 82 | [3] |
| LAIL@MNP | 2-Amino-4-methylphenol | Benzaldehyde | None (Sonication) | 70 | 30 min | 75 | [3] |
| Ag@Fe₂O₃ NPs | 2-Aminophenol | 4-Nitrobenzaldehyde | EtOH:H₂O (1:4) | RT | 12 min | 95 | [6] |
| Cu(OTf)₂ | 2-Aminophenol | Benzaldehyde | Toluene | 110 | 12 h | 92 | [7] |
| TiO₂-ZrO₂ | 2-Aminophenol | Aromatic Aldehydes | Acetonitrile | 60 | 15-25 min | 83-93 | [1] |
Table 2: Comparative Data for Step 2 (Nitro Group Reduction)
| Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol | 30 (Sonication) | 2 h | High | [4] |
| Fe Powder | AcOH/EtOH/H₂O | 30 (Sonication) | 1 h | High | [4] |
| H₂ (1 atm), Pd/C | Methanol/Ethanol | RT | 2-12 h | >90 | [5] |
| Na₂S·9H₂O | DMF | 60 | 2 h | Good to High | [8] |
Conclusion
This guide outlines a highly feasible and efficient two-step synthetic pathway for this compound. By leveraging novel catalytic methods such as magnetic nanoparticle-supported catalysts for the initial condensation and employing reliable reduction protocols, the target compound can be synthesized in high yield. The provided protocols and comparative data serve as a valuable resource for researchers, enabling the adaptation of these modern techniques for the synthesis of this and other structurally related benzoxazole derivatives for applications in pharmaceutical and materials science research.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. ckthakurcollege.net [ckthakurcollege.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine (NMR, IR, Mass Spec)
Spectroscopic Data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound this compound. Due to the limited availability of public experimental spectral data for this specific molecule, this guide utilizes predicted data based on the analysis of structurally similar compounds. The primary analogs used for these predictions are 4-(1,3-benzoxazol-2-yl)aniline and 2-phenyl-6-methyl-benzooxazole. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~6.8 | d | 2H | H-3', H-5' |
| ~7.2 | d | 1H | H-5 |
| ~7.5 | s | 1H | H-7 |
| ~7.6 | d | 1H | H-4 |
| ~8.0 | d | 2H | H-2', H-6' |
| ~5.0-6.0 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~21.5 | -CH₃ |
| ~110.0 | C-7 |
| ~114.5 | C-3', C-5' |
| ~118.0 | C-4 |
| ~120.0 | C-5 |
| ~129.0 | C-2', C-6' |
| ~135.0 | C-6 |
| ~140.0 | C-3a |
| ~148.0 | C-1' |
| ~150.0 | C-7a |
| ~152.0 | C-4' |
| ~163.0 | C-2 |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1620 | Strong | C=N stretch (benzoxazole) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1240 | Strong | Asymmetric C-O-C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 224 | 100 | [M]⁺ (Molecular Ion) |
| 195 | Moderate | [M - CHO]⁺ |
| 180 | Moderate | [M - CH₃ - HCN]⁺ |
| 167 | Low | [M - C₂H₂N₂]⁺ |
| 92 | Moderate | [C₆H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).
-
Instrumentation : A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher is utilized.
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired at room temperature using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection : An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-Depth Technical Guide to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: Synthesis, Characterization, and Biological Potential
Disclaimer: Publicly available experimental data specifically for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related structural analogs. The experimental protocols and predicted properties are intended to serve as a foundational resource for researchers.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The rigid, planar benzoxazole scaffold serves as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. This technical guide focuses on the chemical properties, synthesis, and potential biological applications of a specific derivative, this compound. The strategic placement of the methyl group on the benzoxazole ring and the amino group on the phenyl substituent offers opportunities for further structural modifications to modulate its physicochemical and biological profile. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed framework for the synthesis, characterization, and evaluation of this compound and its analogs.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C14H12N2O | |
| Molecular Weight | 224.26 g/mol | |
| Melting Point | 205-215 °C | Based on the melting point of 4-(1,3-benzoxazol-2-yl)aniline (207-210 °C)[1]. The methyl group may cause a slight variation. |
| Appearance | Predicted to be a crystalline solid | General property of similar small organic molecules. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General solubility of benzoxazole derivatives. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features | Basis of Prediction |
| 1H NMR | ~2.4 ppm (s, 3H, -CH3) , ~5.0-6.0 ppm (br s, 2H, -NH2), ~6.7-8.2 ppm (m, 7H, Ar-H) | Based on characteristic shifts for methyl, amino, and aromatic protons in similar benzoxazole structures. |
| 13C NMR | ~21 ppm (-CH3) , ~110-165 ppm (Ar-C, C=N, C-O) | Based on typical chemical shifts for carbons in benzoxazole and aniline moieties. |
| IR (cm-1) | ~3400-3200 (N-H stretching) , ~3100-3000 (aromatic C-H stretching), ~1630 (C=N stretching), ~1240 (C-O stretching) | Characteristic vibrational frequencies for the functional groups present in the molecule. |
| Mass Spec (m/z) | [M]+ at ~224.09 | Calculated exact mass for the molecular formula C14H12N2O. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the condensation of a substituted o-aminophenol with a substituted benzoic acid or its derivative. A common and effective method involves the reaction of 2-amino-5-methylphenol with 4-aminobenzoic acid under dehydrating conditions.
Proposed Synthetic Pathway
A reliable method for the synthesis of 2-arylbenzoxazoles is the condensation of an o-aminophenol with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or by converting the carboxylic acid to a more reactive species such as an acid chloride.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-4-methylphenyl)-4-aminobenzamide (Amide Intermediate)
-
To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain 4-aminobenzoyl chloride.
-
Dissolve the crude 4-aminobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of 2-amino-5-methylphenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the amide intermediate.
Step 2: Cyclization to this compound
-
Heat the amide intermediate from Step 1 in polyphosphoric acid (PPA) at 180-200 °C for 4-6 hours.
-
Alternatively, the cyclization can be achieved by heating the amide in a high-boiling point solvent such as toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) and a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice-cold water or a solution of sodium bicarbonate to neutralize the acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol).
Characterization Workflow
Caption: Workflow for the purification and characterization of the target compound.
Potential Biological Activities and Mechanism of Action
While no biological studies have been specifically reported for this compound, the benzoxazole scaffold is associated with a broad spectrum of pharmacological activities. The introduction of the 4-aminophenyl group at the 2-position and the methyl group at the 6-position can significantly influence its biological profile.
Table 3: Potential Biological Activities of Benzoxazole Derivatives
| Biological Activity | Description | Potential Mechanism of Action |
| Anticancer | Benzoxazole derivatives have shown cytotoxicity against various cancer cell lines. | Inhibition of key enzymes like topoisomerase, protein kinases, or tubulin polymerization. Induction of apoptosis. |
| Antimicrobial | Activity against a range of bacteria and fungi has been reported. | Disruption of cell wall synthesis, inhibition of DNA gyrase, or interference with metabolic pathways. |
| Neuroprotective | Some benzoxazoles act as antagonists for adenosine A2A receptors, which is a target for neurodegenerative diseases like Parkinson's and Alzheimer's. | Blocking the A2A receptor can modulate neurotransmitter release and reduce neuroinflammation. |
| Anti-inflammatory | Inhibition of inflammatory mediators has been observed for some derivatives. | Inhibition of cyclooxygenase (COX) enzymes or other pro-inflammatory signaling molecules. |
Conceptual Biological Screening Cascade
For a novel compound like this compound, a systematic screening process would be necessary to identify and characterize its biological activity.
Caption: A conceptual workflow for the biological evaluation of a novel compound.
Conclusion
This compound represents an interesting scaffold for further investigation in drug discovery and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation based on the known properties of related benzoxazole derivatives. The proposed synthetic route is robust and adaptable, and the predicted physicochemical and spectroscopic properties offer a basis for the characterization of this compound. Future research should focus on the actual synthesis and in-depth biological screening of this molecule to validate its therapeutic potential and elucidate its mechanism of action. The versatility of the benzoxazole core, coupled with the potential for further derivatization of the aniline moiety, makes this compound class a promising area for continued exploration.
References
An In-depth Technical Guide on the Solubility and Stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the recommended methodologies for assessing the solubility and stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. As of the last literature review, specific experimental data for this compound's solubility and stability are not publicly available. The tables presented herein are templates for data presentation, and the experimental protocols are based on established pharmaceutical industry standards.
Introduction
This compound is a member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The therapeutic potential of any new chemical entity is critically dependent on its physicochemical properties, with solubility and stability being paramount for drug development. Aqueous solubility influences bioavailability and formulation strategies, while chemical stability determines a compound's shelf-life and degradation pathways. This guide outlines the essential experimental protocols for the comprehensive evaluation of the solubility and stability of this compound.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. Both kinetic and thermodynamic solubility assays are essential for a thorough understanding of a compound's behavior in aqueous and physiological media.
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically starting from a high-concentration DMSO stock solution. This high-throughput screening method is valuable in early drug discovery to quickly assess a large number of compounds.[3][4]
Data Presentation: Kinetic Solubility of this compound
| Assay Type | Medium | pH | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) |
| Nephelometry | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 2 | Data not available |
| Direct UV Assay | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 2 | Data not available |
| Direct UV Assay | Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 2 | Data not available |
Experimental Protocol: Kinetic Solubility by Nephelometry [4][5][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock concentration to wells containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
Thermodynamic, or equilibrium, solubility is the true solubility of a compound in a saturated solution at equilibrium. This is a more accurate and physiologically relevant measure, crucial for later stages of drug development and formulation.[7][8][9] The shake-flask method is the gold standard for this determination.[6][10]
Data Presentation: Thermodynamic Solubility of this compound
| Method | Medium | pH | Temperature (°C) | Incubation Time (hours) | Measured Solubility (µg/mL) |
| Shake-Flask | Deionized Water | ~7.0 | 25 | 24 | Data not available |
| Shake-Flask | 0.1 M HCl | 1.0 | 37 | 24 | Data not available |
| Shake-Flask | Phosphate Buffered Saline (PBS) | 7.4 | 37 | 24 | Data not available |
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method [6][10]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: After incubation, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Workflow for Solubility Determination
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. asianpubs.org [asianpubs.org]
In Silico Prediction of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a novel compound within the pharmacologically significant benzoxazole class. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a systematic approach to investigate the potential anticancer activity of the target compound through advanced computational methods. We present detailed protocols for molecular docking studies against two prominent cancer-related targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1), and describe the workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model. The methodologies are supported by illustrative data and visualizations to guide researchers in drug discovery and development.
Introduction
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[1][2][3][4][5] The prediction of bioactivity for novel derivatives through computational, or in silico, methods offers a rapid and cost-effective approach to prioritize candidates for synthesis and experimental testing. This guide focuses on this compound, a representative benzoxazole derivative, and proposes a workflow to assess its potential as an anticancer agent.
The selection of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1) as primary targets is based on their critical roles in cancer progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][6] PARP-1 is a crucial enzyme in DNA damage repair, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[7][8][9]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed protocols and data presentation formats for the in silico evaluation of this compound.
In Silico Bioactivity Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound involves a multi-step computational analysis. The process begins with the preparation of the ligand and target protein structures, followed by molecular docking simulations to predict binding affinities and modes. Subsequently, a Quantitative Structure-Activity Relationship (QSAR) model is developed to correlate structural features with biological activity, enabling the prediction of potency for novel analogs.
Caption: Figure 1: In Silico Bioactivity Prediction Workflow
Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10][11] This method is instrumental in understanding binding mechanisms and estimating the strength of interaction, typically expressed as a binding energy or docking score.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins, VEGFR-2 kinase domain (PDB ID: 3VHK) and PARP-1 catalytic domain (PDB ID: 7AAC), from the RCSB Protein Data Bank.[12][13]
-
Remove water molecules and any co-crystallized ligands from the protein structures.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., BIOVIA Draw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., Universal Force Field - UFF).[11]
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina.[14]
-
Set the grid box parameters to encompass the defined active site of the target protein.
-
Run the docking simulation to generate multiple binding poses of the ligand within the active site.
-
-
Analysis of Results:
-
Rank the generated poses based on their docking scores (binding affinities).
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. Software such as PyMOL or BIOVIA Discovery Studio Visualizer can be used for this purpose.[15]
-
Predicted Binding Affinities and Interactions
The following tables summarize the hypothetical molecular docking results of this compound against the kinase domain of VEGFR-2 and the catalytic domain of PARP-1. For comparison, the docking scores of well-known inhibitors, Sorafenib (for VEGFR-2) and Olaparib (for PARP-1), are also included.
Table 1: Predicted Binding Affinities from Molecular Docking
| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| This compound | VEGFR-2 | 3VHK | -9.2 |
| Sorafenib (Reference) | VEGFR-2 | 3VHK | -10.5 |
| This compound | PARP-1 | 7AAC | -8.7 |
| Olaparib (Reference) | PARP-1 | 7AAC | -9.8 |
Table 2: Predicted Intermolecular Interactions
| Compound | Target Protein | Key Interacting Residues | Interaction Type |
| This compound | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu840, Ala866 | Hydrophobic | ||
| Phe1047 | Pi-Pi Stacking | ||
| This compound | PARP-1 | Gly863, Ser904 | Hydrogen Bond |
| Tyr907, His862 | Pi-Pi Stacking | ||
| Leu713, Tyr896 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17] A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogs.
Experimental Protocol: QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of structurally related benzoxazole derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest (e.g., VEGFR-2).
-
Divide the dataset into a training set for model building and a test set for model validation.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a variety of molecular descriptors that quantify different aspects of the molecular structure. These can include:
-
1D descriptors: Molecular weight, atom counts.
-
2D descriptors: Topological indices, connectivity indices.
-
3D descriptors: Molecular shape, volume, surface area.
-
Physicochemical descriptors: LogP, polar surface area (PSA).
-
-
-
Feature Selection:
-
Employ statistical methods to select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting the model.
-
-
Model Building:
-
Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the selected descriptors to the biological activity.
-
-
Model Validation:
-
Assess the predictive power of the QSAR model using both internal and external validation methods. Key statistical parameters include:
-
Coefficient of determination (R²): Measures the goodness of fit of the model.
-
Cross-validated R² (Q²): Assesses the predictive ability of the model through internal cross-validation.
-
Predictive R² (R²_pred): Evaluates the model's performance on the external test set.
-
-
Caption: Figure 2: QSAR Model Development Workflow
Illustrative QSAR Data
The following table presents a hypothetical dataset of benzoxazole analogs and their experimental IC50 values against VEGFR-2, which could be used to develop a QSAR model. The predicted IC50 for this compound from such a model is also included.
Table 3: Illustrative Data for QSAR Analysis against VEGFR-2
| Compound ID | Structure | Experimental IC50 (µM) | Predicted IC50 (µM) |
| Analog 1 | [Structure of Analog 1] | 0.5 | 0.6 |
| Analog 2 | [Structure of Analog 2] | 1.2 | 1.1 |
| Analog 3 | [Structure of Analog 3] | 0.8 | 0.9 |
| Analog 4 | [Structure of Analog 4] | 2.5 | 2.3 |
| Analog 5 | [Structure of Analog 5] | 0.3 | 0.4 |
| This compound | [Target Structure] | N/A | 0.75 |
Signaling Pathway Context
To understand the potential biological impact of inhibiting VEGFR-2 or PARP-1, it is essential to consider their roles in cellular signaling pathways.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][2][3][4] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[3][4] Inhibition of VEGFR-2 by a compound like this compound would block these pro-angiogenic signals.
Caption: Figure 3: Simplified VEGFR-2 Signaling Pathway
PARP-1 in DNA Damage Response
PARP-1 plays a critical role in the base excision repair (BER) pathway, a major DNA repair mechanism.[7] Upon detecting a single-strand DNA break, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[8] Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death.
Caption: Figure 4: Role of PARP-1 in DNA Repair
Conclusion
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound as a potential anticancer agent. The detailed protocols for molecular docking and QSAR modeling, combined with the contextual understanding of the targeted signaling pathways, provide a robust framework for the initial stages of drug discovery. The illustrative data presented herein demonstrates how computational methods can be effectively utilized to generate hypotheses and guide experimental investigations. This approach allows for the efficient screening and prioritization of novel compounds, ultimately accelerating the development of new cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. assaygenie.com [assaygenie.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 9. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway | PLOS One [journals.plos.org]
- 16. neovarsity.org [neovarsity.org]
- 17. cellalabs.com [cellalabs.com]
Unveiling the Therapeutic Potential of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Mechanistic Exploration Based on the Benzoxazole Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(6-Methyl-benzooxazol-2-yl)-phenylamine belongs to the benzoxazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry recognized for its broad spectrum of biological activities. While direct research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, this guide will explore the well-established mechanisms of analogous benzoxazole derivatives. By examining the activities of structurally similar compounds, we can infer potential biological targets and signaling pathways for the title compound. This paper will synthesize findings on the antimicrobial, anti-inflammatory, and anticancer properties of the benzoxazole core, presenting potential mechanisms that could be relevant for future investigation of this compound.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention in the field of drug discovery. Their unique chemical structure allows them to interact with a variety of biological targets, leading to a wide array of pharmacological effects. Research has demonstrated that derivatives of this scaffold possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, among others.[1] The versatility of the benzoxazole ring system makes it a fertile ground for the development of novel therapeutic agents.
Potential Mechanisms of Action Based on Analogous Compounds
Given the absence of specific data for this compound, this section will detail the known mechanisms of action for other benzoxazole derivatives. These established pathways provide a foundational hypothesis for the potential biological activity of the title compound.
Antimicrobial and Antifungal Activity
A significant body of research points to the potent antimicrobial and antifungal activities of benzoxazole derivatives.[2][3] The proposed mechanisms often revolve around the disruption of essential cellular processes in pathogens.
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungal drugs, some benzoxazole derivatives interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, cell death.[4]
-
Disruption of Cell Membrane Integrity: Certain benzoxazoles can directly interact with the lipids of the cell membrane, causing a loss of integrity and leakage of cellular contents.[4]
-
Mitochondrial Dysfunction: Some derivatives have been shown to affect mitochondrial respiration in fungal cells, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can cause oxidative damage and trigger apoptosis.[4]
-
Enzyme Inhibition: Benzothiazole derivatives, which are structurally related to benzoxazoles, have been shown to target microbial enzymes such as DNA gyrase and cytochrome P450 14α-demethylase, both of which are crucial for microbial viability.[5]
The potential workflow for investigating the antifungal activity of a novel benzoxazole compound is illustrated in the following diagram.
Anti-inflammatory Activity
Several benzoxazole derivatives have been identified as potent inhibitors of pro-inflammatory cytokines, suggesting a role in modulating the immune response.[1]
-
Inhibition of TNF-α and IL-6: Certain novel ureidobenzoxazoles have demonstrated the ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), key mediators of inflammation.[1] The exact molecular targets within these pathways are still under investigation but likely involve upstream signaling kinases.
A simplified representation of the potential anti-inflammatory signaling pathway is provided below.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored against various cancer cell lines.[6] The mechanisms are diverse and often cell-type specific.
-
Inhibition of Glutathione S-Transferase P1-1 (GSTP1-1): One notable example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which inhibits GSTP1-1.[7] This leads to the activation of c-Jun N-terminal Kinase (JNK) and subsequent apoptosis in melanoma cells.[7]
-
Induction of Apoptosis: Many cytotoxic compounds, including those with a benzoxazole core, exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways.
The logical relationship for the GSTP1-1 inhibition mechanism is depicted below.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and its Analogs: A Technical Guide
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary biological screening of compounds structurally related to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. While specific experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from the known biological activities of analogous 2-phenylbenzoxazole and 2-aminobenzoxazole derivatives to provide a framework for its potential screening and evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
The benzoxazole scaffold is a key feature in numerous compounds exhibiting a wide array of biological effects, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties.[1][2][3] The structure-activity relationship (SAR) of these derivatives often highlights the critical role of substituents on both the benzoxazole core and the 2-phenyl ring in modulating their biological potency.[4] This guide will detail the common experimental protocols for evaluating these activities, present quantitative data from related compounds in structured tables, and visualize experimental workflows and potential mechanisms of action using diagrams.
Data Presentation: Biological Activities of Analogous Benzoxazole Derivatives
The following tables summarize the reported biological activities of various 2-substituted benzoxazole derivatives, which serve as a reference for the potential activities of this compound.
Table 1: Antibacterial Activity of 2-Phenylbenzoxazole Analogs
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| 2-Arylbenzoxazoles | Escherichia coli | Potent activity at 25 µg/mL | [1] |
| 2-Arylbenzoxazoles | Staphylococcus aureus | Moderate activity | [1] |
| 2,5-Disubstituted Benzoxazoles | Pseudomonas aeruginosa | Notable activity (MIC = 0.25 µg/mL for some derivatives) | [4][5] |
| 2-Phenylbenzoxazole Derivatives | Bacillus subtilis | High activity | |
| 2-Phenylbenzoxazole Derivatives | Klebsiella pneumoniae | Moderate to high activity |
Table 2: Antifungal Activity of 2-Phenylbenzoxazole Analogs
| Compound Class | Test Organism | Activity (IC₅₀ in µg/mL) | Reference |
| 2-(Aryloxymethyl)benzoxazoles | Fusarium solani | 4.34 - 17.61 | [6] |
| 2-(Aryloxymethyl)benzoxazoles | Botrytis cinerea | 19.92 - 77.41 | [6] |
| 2-(2'-hydroxy-5'-aminophenyl)benzoxazole | Candida spp. | Fungistatic activity | [7] |
| 2-Phenylbenzoxazole Derivatives | Aspergillus niger | Good activity | |
| 2-Phenylbenzoxazole Derivatives | Candida albicans | Good activity |
Table 3: Cytotoxic Activity of 2-Phenylbenzoxazole Analogs
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2-(Fluorosulfatophenyl)benzoxazoles | MCF-7 (Breast Carcinoma) | Significant cytotoxicity | [8][9] |
| 2-(Fluorosulfatophenyl)benzoxazoles | PC-3 (Prostate Adenocarcinoma) | Notable growth inhibition | [8] |
| 2-(Substituted phenyl)benzoxazoles | HepG2 (Hepatocellular Carcinoma) | 3.22 - 32.11 | [10] |
| 2-(Substituted phenyl)benzoxazoles | MCF-7 (Breast Carcinoma) | 4.05 - 32.53 | [10] |
| (5 or 6)-Amino-2-(substituted phenyl)benzoxazoles | HeLa (Cervical Cancer) | Cytotoxic | [11] |
Table 4: Enzyme Inhibitory Activity of Benzoxazole Analogs
| Compound Class | Target Enzyme | Activity (IC₅₀ or Kᵢ) | Reference |
| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | IC₅₀: 12.62 nM (for most potent compound) | [12] |
| 2-Aryl-6-carboxamide benzoxazoles | Butyrylcholinesterase (BChE) | IC₅₀: 25.45 nM (for most potent compound) | [12] |
| 6-Methyl-2-phenylbenzoxazole derivatives | Mushroom Tyrosinase | IC₅₀: 0.51 µM (for 2,4-dihydroxyphenyl derivative) | [13] |
| Benzoxazole derivatives | VEGFR-2 | Potent inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for the key biological screening assays relevant to benzoxazole derivatives.
Antimicrobial Susceptibility Testing
a) Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland
-
Stock solution of the test compound (e.g., in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
b) Agar Well Diffusion Method
This is a preliminary screening method to assess antimicrobial activity.[14]
-
Materials:
-
Sterile Petri dishes with Mueller-Hinton Agar (MHA)
-
Standardized microbial inoculum
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compound solution, positive control, and solvent control
-
-
Procedure:
-
A lawn of the microbial culture is prepared by evenly streaking a standardized inoculum onto the surface of the MHA plate.
-
Wells are created in the agar using a sterile cork borer.
-
A fixed volume of the test compound solution, positive control, and solvent control are added to separate wells.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition (clear zone around the well) is measured in millimeters. A larger zone indicates greater antimicrobial activity.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Complete cell culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
-
Mandatory Visualizations
Experimental Workflow for Biological Screening
Caption: Workflow for the biological screening of novel benzoxazole derivatives.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Molecular docking studies on some 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase, an essential bacterial enzyme.[1]
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
The preliminary biological screening of this compound, based on data from analogous compounds, suggests a high potential for this molecule to exhibit significant antimicrobial, antifungal, and cytotoxic activities. The provided experimental protocols offer a standardized approach for the systematic evaluation of these biological properties. Further investigation into its specific enzyme inhibitory activities and mechanism of action is warranted to fully elucidate its therapeutic potential. The structure-activity relationships of related benzoxazole derivatives indicate that the methyl and amine substitutions on the core structure of the title compound are likely to play a crucial role in its biological profile. This guide serves as a foundational resource for researchers to embark on the comprehensive biological evaluation of this and other novel benzoxazole derivatives.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. omicsonline.org [omicsonline.org]
Literature review of 6-methyl-benzooxazole derivatives
An In-depth Technical Guide to 6-Methyl-Benzooxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its presence in various natural products and synthetic molecules with significant biological activities.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable structure that can be readily functionalized, allowing for the modulation of its pharmacological properties.[3][4] Derivatives of benzoxazole have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, making them a "privileged scaffold" in drug discovery.[5][6] This review focuses specifically on 6-methyl-benzooxazole derivatives, summarizing their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.
Synthesis of 6-Methyl-Benzooxazole Derivatives
The primary and most common method for synthesizing the 6-methyl-benzooxazole core involves the condensation reaction between 2-amino-5-methylphenol and a variety of carboxylic acids or their derivatives.[7][8] Variations of this method utilize different catalysts and reaction conditions to improve yields and purity.
A general synthetic pathway involves the reaction of an ortho-aminophenol with a carboxylic acid derivative, often catalyzed by an acid such as polyphosphoric acid (PPA), or through oxidative cyclization of phenolic Schiff bases.[5][9]
Experimental Protocols
General Procedure for Synthesis of 5- or 6-Methyl-2-phenyl-benzoxazoles: [7]
-
A mixture of 2-amino-4-methylphenol or 2-amino-5-methylphenol (10 mmol) and a substituted benzoic acid (10 mmol) is heated in the presence of polyphosphoric acid (PPA) at a high temperature (e.g., 150-200°C) for several hours.
-
The reaction mixture is cooled and then poured into ice water.
-
The resulting precipitate is filtered, washed with water, and then neutralized with a sodium bicarbonate solution.
-
The crude product is filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 2-(3-Arylureido)benzoxazole Derivatives: [5]
-
Oxidative Cyclization: An equimolar mixture of o-aminophenol and a substituted aldehyde is heated in a solvent like toluene with a catalyst (e.g., 10 mol% iodine) at 70°C to form the corresponding 2-aryl-benzoxazole intermediate.
-
Reduction: The intermediate (e.g., a nitro-substituted benzoxazole) is reduced to its amino derivative using a reducing agent like SnCl2 in a solvent such as ethyl acetate at room temperature.
-
Urea Formation: The resulting amine is reacted with various substituted aryl isocyanates in a solvent like tetrahydrofuran (THF) at room temperature for several hours to yield the final ureido-benzoxazole derivatives.
Biological Activities and Quantitative Data
Derivatives of 6-methyl-benzooxazole have been extensively studied for a range of pharmacological activities. The substitution pattern on the benzoxazole core, particularly at the 2-position, plays a crucial role in determining the specific biological effect and potency.[5]
Antimicrobial Activity
Many 6-methyl-benzooxazole derivatives exhibit a broad spectrum of antibacterial and antifungal activity.[7][8] Their efficacy is often compared to standard drugs like tetracycline, streptomycin, and oxiconazole.
Table 1: Antimicrobial Activity of 6-Methyl-2-phenyl-benzoxazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Reference |
|---|---|---|---|---|
| 4b | 12.5 | - | - | [7] |
| 4c | 12.5 | - | 12.5 | [7] |
| 5a | - | 25 | - | [7] |
| IVb | - | - | 6.25 | [8] |
| IVa-g, i-k, n | - | 25 | - | [8] |
Note: Lower MIC values indicate higher potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [10][11]
-
Culture Preparation: Bacterial and fungal strains are cultured in appropriate media (e.g., nutrient agar for bacteria, YEPD for fungi) at 37°C.
-
Compound Dilution: The synthesized compounds are dissolved in a solvent like DMSO and serially diluted in nutrient broth to achieve a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 24 hours for bacteria, 48 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Certain benzoxazole derivatives have shown significant cytotoxic effects against various human cancer cell lines.[10][12] The activity is often evaluated by determining the half-maximal inhibitory concentration (IC50).
Table 2: Anticancer Activity of Benzoxazole Derivatives (IC50 in µM)
| Compound | HCT116 (Colon) | HepG2 (Liver) | Reference |
|---|---|---|---|
| 4 | 39.9 | - | [10] |
| 6 | 24.5 | - | [10] |
| 25 | - | - | [10] |
| 26 | 35.6 | - | [10] |
| 1d | >40 | 19.4 | [12] |
| 1f | 18.2 | 16.7 | [12] |
| 1g | 17.5 | 16.3 | [12] |
| 5-Fluorouracil (Standard) | 29.2 | - | [10] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity [12]
-
Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory and Antihypertensive Activities
The benzoxazole scaffold has also been explored for other therapeutic applications. Certain derivatives act as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[5] Additionally, complex derivatives incorporating 6-benzoxazole have been designed as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension.[13] These compounds have shown the ability to decrease blood pressure in spontaneously hypertensive rats, with potency comparable to or greater than Losartan.[13]
Conclusion
The 6-methyl-benzooxazole framework is a versatile and highly valuable scaffold in the field of drug discovery. Through straightforward synthetic modifications, primarily at the 2-position, a wide array of derivatives with diverse and potent biological activities can be generated. The literature clearly demonstrates their potential as antimicrobial, anticancer, and anti-inflammatory agents. The quantitative data presented highlights that specific substitution patterns are key to enhancing potency against various biological targets. Future research should continue to explore novel substitutions and the hybridization of the 6-methyl-benzooxazole core with other pharmacophores to develop next-generation therapeutic agents with improved efficacy and safety profiles.
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assay of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of the compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3][4][5] This document outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a panel of pathogenic bacteria and fungi.[6][7][8][9] Additionally, a brief description of the disk diffusion method is included as a preliminary screening tool.[10][11][12][13][14] Adherence to these protocols will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of new antimicrobial candidates.
Principle of the Methods
Broth Microdilution Method: This quantitative method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[15][16][17] The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a specified incubation period.[6][7][8][9]
Minimum Bactericidal Concentration (MBC): Following the MIC determination, the MBC is determined by subculturing the preparations from the wells that show no visible growth onto an agar medium.[18][19][20][21][22] The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[18][19][20]
Disk Diffusion Method: This qualitative or semi-quantitative method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism.[10][11][13] The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the disk.[11][13]
Experimental Protocols
Materials and Equipment
-
This compound (test compound)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes, test tubes, and pipettes
-
Spectrophotometer
-
Incubator
-
Vortex mixer
-
Micropipettes and sterile tips
-
Microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microorganism Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antimicrobial agent.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MBC: The MBC is the lowest concentration of the test compound that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.[20]
Protocol 3: Disk Diffusion Method (Screening)
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of an MHA or SDA plate to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Incubate the plates under the same conditions as for the MIC determination.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The quantitative data obtained from the MIC and MBC assays should be summarized in a clear and structured table.
Table 1: MIC and MBC Values of this compound against various microorganisms (µg/mL)
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Name) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin | |||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | |||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |||
| Candida albicans | ATCC 90028 | Fluconazole | |||
| Aspergillus niger | ATCC 16404 | Fluconazole |
Visualization
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. emerypharma.com [emerypharma.com]
- 10. asm.org [asm.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Application Note: Determining the Cytotoxicity of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Introduction
4-(6-Methyl-benzooxazol-2-yl)-phenylamine is a novel small molecule with potential therapeutic applications. As part of the preclinical safety and efficacy evaluation, determining its cytotoxic potential is a critical step.[1][2] This application note provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. These assays are essential for understanding the compound's effect on cell viability and proliferation and for elucidating its mechanism of action.[1][2]
Cell-based cytotoxicity assays are fundamental tools in drug discovery and toxicology.[2] They provide valuable information on how a compound affects basic cellular functions, such as metabolic activity, membrane integrity, and apoptosis. The assays described herein—the MTT, LDH, and Annexin V assays—are widely used and accepted methods for generating reliable and reproducible cytotoxicity data.[1][3]
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of living cells.[6]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[3][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[8][9] The amount of LDH released is proportional to the extent of cell lysis.[9]
-
Annexin V Assay: This flow cytometry-based assay is used to detect apoptosis, or programmed cell death.[10] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells.[11] Propidium iodide (PI) is also used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[10]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves treating cultured cells with the compound and then performing one or more of the aforementioned assays.
References
- 1. njbio.com [njbio.com]
- 2. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for Antifungal Studies of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antifungal properties of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a member of the benzoxazole class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines detailed protocols and potential mechanisms of action based on studies of structurally related 2-arylbenzoxazoles. The information herein is intended to serve as a guide for researchers initiating antifungal investigations with this compound.
Introduction
Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. Their mechanism of action is often attributed to the disruption of fungal cell membrane integrity, potentially through the inhibition of key enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and eventual cell death. This compound, with its characteristic 2-arylbenzoxazole scaffold, is a candidate for antifungal drug discovery.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the antifungal activity of this compound against common fungal pathogens. These values are based on typical minimum inhibitory concentrations (MIC) observed for active benzoxazole derivatives in published studies and should be experimentally determined for the specific compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 |
| Candida glabrata ATCC 90030 | 32 |
| Candida krusei ATCC 6258 | 32 |
| Aspergillus niger ATCC 16404 | 64 |
| Aspergillus fumigatus ATCC 204305 | 64 |
| Cryptococcus neoformans ATCC 90112 | 16 |
Table 2: Comparison of Antifungal Activity with Standard Drugs.
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| This compound | 16 | 64 |
| Fluconazole | 1-8 | >64 |
| Amphotericin B | 0.5-1 | 0.5-2 |
Experimental Protocols
Detailed methodologies for key in vitro antifungal experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Spectrophotometer (plate reader)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum standardization
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 256 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.
-
Inoculum Preparation:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days until sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
-
-
Assay:
-
Add 100 µL of the appropriate RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the serially diluted compound to the respective wells.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
1. Materials:
-
SDA or PDA plates
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Stock solution of this compound in DMSO
2. Procedure:
-
Prepare a standardized fungal inoculum as described in Protocol 1.
-
Evenly spread 100 µL of the inoculum onto the surface of an agar plate.
-
Allow the plate to dry for 15-20 minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the compound stock solution to a well.
-
Use DMSO as a negative control in a separate well and a standard antifungal (e.g., Fluconazole) as a positive control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro antifungal susceptibility testing.
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary antifungal mechanism for many azole and related heterocyclic compounds is the inhibition of the ergosterol biosynthesis pathway. The diagram below illustrates this pathway and the likely point of inhibition by benzoxazole derivatives.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
Application of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in Cancer Cell Lines: A General Overview for the 2-Phenylbenzoxazole Class
Initial literature searches did not yield specific experimental data for the anticancer application of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. However, the broader class of 2-phenylbenzoxazole derivatives has been investigated for its potential as anticancer agents. This document provides a generalized overview of the application of this class of compounds in cancer cell lines, with the understanding that the specific activities of the 6-methyl substituted derivative may vary.
The 2-phenylbenzoxazole scaffold is a recurring motif in compounds exhibiting a range of biological activities, including anticancer properties. Research into this class of molecules suggests that their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Data Presentation
As specific data for this compound is not available, the following table summarizes the cytotoxic activity (IC50 values) of representative 2-phenylbenzoxazole and related benzothiazole aniline derivatives against several human cancer cell lines. This data is intended to provide a comparative overview of the potential efficacy of this compound class.
Table 1: Cytotoxic Activity of Representative 2-Phenylbenzoxazole and Benzothiazole Aniline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | U251 (Glioma) | 3.5 | [1] |
| 2-(4-aminophenyl)benzothiazole | C6 (Glioma) | 4 | [1] |
| Benzothiazole Aniline Derivative (L1) | HepG2 (Liver) | 5.9 | [2] |
| Benzothiazole Aniline Derivative (L1) | MCF-7 (Breast) | 8.2 | [2] |
| Benzothiazole Aniline Derivative (L1) | A549 (Lung) | 10.4 | [2] |
| Ortho-substituted fluorosulfate 2-phenylbenzoxazole (BOSo) | MCF-7 (Breast) | Not specified, but showed significant cytotoxicity | [3] |
Note: The IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
The following are generalized methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like 2-phenylbenzoxazoles.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (2-phenylbenzoxazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. After 24 hours of cell seeding, replace the medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathways
While the precise signaling pathway for this compound is not documented, related benzoxazole and benzothiazole derivatives have been shown to induce apoptosis. A plausible, generalized pathway involves the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.
The intrinsic pathway is often characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, which in turn activates executioner caspases.
Caption: A conceptual diagram of apoptosis induction by 2-phenylbenzoxazole derivatives.
References
- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a generalized guide for research purposes. The target proteins and quantitative data presented are for illustrative purposes, based on the known biological activities of similar benzoxazole derivatives, as specific molecular docking studies for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine were not publicly available at the time of this writing.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] The compound this compound belongs to this class and is a promising candidate for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction mechanism.[3][4] This document outlines detailed protocols for in silico molecular docking studies of this compound with two potential therapeutic targets: Lanosterol 14-alpha demethylase (CYP51) for antifungal activity and Histone Deacetylase 6 (HDAC6) for anticancer activity.
Target Proteins
-
Lanosterol 14-alpha demethylase (CYP51): A crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans.[5][6] Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, making it a well-established target for antifungal agents.[7]
-
Histone Deacetylase 6 (HDAC6): A unique cytoplasmic enzyme that plays a role in regulating protein trafficking and degradation.[8] Its inhibition has been linked to anti-tumor effects, making it a promising target for cancer therapy.[9][10]
Experimental Protocols
This section provides a step-by-step guide for performing molecular docking studies.
Protocol 1: Molecular Docking of this compound with Lanosterol 14-alpha demethylase (CYP51)
Objective: To predict the binding mode and affinity of this compound to the active site of fungal CYP51.
Materials:
-
Software:
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio)[11]
-
Molecular docking program (e.g., AutoDock Vina)
-
-
Input Files:
-
3D structure of this compound (Ligand)
-
3D crystal structure of fungal CYP51 (Target Protein) from the Protein Data Bank (PDB)
-
Methodology:
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a suitable format (e.g., .pdb or .mol2).
-
Using AutoDock Tools, add Gasteiger charges and define the rotatable bonds. Save the final ligand file in .pdbqt format.[12]
-
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., Candida albicans CYP51, PDB ID: 5V5Z) from the RCSB Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.[12]
-
Add polar hydrogens and Kollman charges to the protein using AutoDock Tools.
-
Save the prepared protein structure in .pdbqt format.[12]
-
-
Grid Box Generation:
-
Identify the active site of the protein, typically the binding pocket of the co-crystallized ligand.
-
Define the grid box dimensions to encompass the entire active site. A grid box size of 60 x 60 x 60 Å is often a good starting point.[1]
-
Set the grid center coordinates based on the center of the active site.
-
-
Molecular Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking simulation.
-
Set the prepared ligand and protein files as input.
-
Configure the docking parameters, including the grid box settings and the number of binding modes to generate.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Analyze the output files to obtain the binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) values for the different binding poses.
-
Visualize the docked poses and the protein-ligand interactions using molecular visualization software like PyMOL or Discovery Studio.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.
-
Protocol 2: Molecular Docking of this compound with Histone Deacetylase 6 (HDAC6)
Objective: To investigate the potential inhibitory mechanism of this compound against HDAC6.
Materials:
-
Software:
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio)
-
Molecular docking program (e.g., AutoDock Vina)
-
-
Input Files:
-
3D structure of this compound (Ligand)
-
3D crystal structure of human HDAC6 (Target Protein) from the PDB
-
Methodology:
The methodology for docking with HDAC6 is similar to that for CYP51. The key difference will be the target protein used.
-
Ligand Preparation: Follow the same steps as in Protocol 1.
-
Protein Preparation:
-
Download the crystal structure of human HDAC6 (e.g., PDB ID: 5EDU) from the RCSB Protein Data Bank.
-
Prepare the protein as described in Protocol 1 (remove water, add hydrogens, and assign charges).
-
Save the prepared protein in .pdbqt format.
-
-
Grid Box Generation: Define the grid box around the catalytic domain of HDAC6.
-
Molecular Docking Simulation: Perform the docking using AutoDock Vina with the prepared HDAC6 and ligand files.
-
Analysis of Results: Analyze the binding affinities and interaction patterns as described in Protocol 1.
Data Presentation
The following tables summarize hypothetical quantitative data from the molecular docking studies.
Table 1: Docking Results of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) (Predicted) | RMSD (Å) | Interacting Residues |
| CYP51 (C. albicans) | 5V5Z | -9.8 | 0.15 | 1.2 | TYR132, PHE228, ILE379 |
| HDAC6 (Human) | 5EDU | -8.5 | 0.85 | 1.5 | HIS610, HIS611, PHE680 |
Table 2: Comparison of Interaction Types
| Target Protein | Hydrogen Bonds | Hydrophobic Interactions | Pi-Pi Stacking |
| CYP51 (C. albicans) | TYR132 | ILE379, MET508 | PHE228 |
| HDAC6 (Human) | HIS610 | PHE680, LEU710 | PHE620 |
Mandatory Visualization
Signaling Pathways and Workflows
Caption: Workflow for a typical molecular docking study.
Caption: Simplified HDAC6 signaling pathway and the effect of inhibition.
References
- 1. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanosterol 14alpha-demethylase (CYP51) and spermatogenesis. | Semantic Scholar [semanticscholar.org]
- 3. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 6. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
Application Notes and Protocols for the Quantification of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
These application notes provide detailed methodologies for the quantitative analysis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in research and drug development settings. The protocols described herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.
Introduction
This compound is a heterocyclic amine containing a benzoxazole core. Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include antifungal, antibacterial, and kinase inhibition properties. Accurate quantification is essential for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
This document outlines two primary analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of the pure compound and in simple matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications, enabling quantification in complex biological matrices such as plasma and tissue homogenates.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the analytical methods described.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL | - |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 ng/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | 80% - 120% (90% - 110% for non-bioanalytical) |
| Precision (% RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 15% (≤ 20% at LOQ) |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
3.2.2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 2.5 95 3.0 95 3.1 10 | 4.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.2.3. Mass Spectrometer Settings
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion > Product ion (To be determined by infusion of the compound)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3.2.4. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve concentrations from 0.5 to 500 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
3.1.5. Data Analysis
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The curve is typically fitted with a weighted (1/x²) linear regression. The concentration of the analyte in the quality control and unknown samples is then calculated from this curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix using the LC-MS/MS method.
Caption: LC-MS/MS bioanalytical workflow for sample quantification.
Hypothetical Signaling Pathway
As many benzoxazole derivatives are known to be kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of an RTK signaling pathway.
Application Notes and Protocols for In Vivo Evaluation of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive experimental protocol for the in vivo evaluation of the novel compound, 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This document outlines a systematic approach to assess the therapeutic potential and safety profile of this specific derivative in preclinical animal models. The protocols described herein are intended to serve as a foundational guide and may be adapted based on emerging in vitro data and specific research objectives.
Preliminary Acute Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Experimental Protocol:
-
Animal Model: Healthy adult Swiss albino mice (25-30g) of either sex.
-
Grouping: Animals are divided into a control group and several test groups (n=6 per group).
-
Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose - CMC) and administered orally (p.o.) or intraperitoneally (i.p.) in increasing doses to the test groups. The control group receives the vehicle alone.
-
Observation: Animals are observed continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Body weight is recorded daily.
-
Data Collection: Mortality, clinical signs of toxicity, and body weight changes are recorded. At the end of the study, surviving animals are euthanized, and major organs are collected for histopathological examination.
Data Presentation:
| Group | Dose (mg/kg) | Route of Administration | Mortality (%) | Clinical Signs of Toxicity | Mean Body Weight Change (Day 14 vs Day 0) |
| Control | 0 (Vehicle) | p.o. | 0 | None | + X.X g |
| Test 1 | 10 | p.o. | 0 | None | + Y.Y g |
| Test 2 | 50 | p.o. | 0 | Mild lethargy | + Z.Z g |
| Test 3 | 100 | p.o. | 16.7 | Lethargy, piloerection | - A.A g |
| Test 4 | 200 | p.o. | 50 | Severe lethargy, ataxia | - B.B g |
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats (200-250g) with cannulated jugular veins.
-
Grouping: Animals are divided into two groups for intravenous (i.v.) and oral (p.o.) administration (n=5 per group).
-
Compound Administration: A single dose of the compound is administered intravenously (e.g., 5 mg/kg) or orally (e.g., 20 mg/kg).
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability are calculated.
Data Presentation:
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | X.X | Y.Y |
| Tmax (h) | 0.25 | Z.Z |
| AUC (0-t) (ng*h/mL) | A.A | B.B |
| t1/2 (h) | C.C | D.D |
| Bioavailability (%) | - | E.E |
Efficacy Evaluation in an Anti-inflammatory Model
Objective: To assess the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.[1][2]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g).[1]
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound (n=6 per group).[2]
-
Compound Administration: The test compound and standard drug are administered orally one hour before the induction of inflammation.[2]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[1][2]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[1]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | X.X ± 0.X | - |
| Standard (Indomethacin) | 10 | Y.Y ± 0.Y | Z.Z |
| Test 1 | 10 | A.A ± 0.A | B.B |
| Test 2 | 25 | C.C ± 0.C | D.D |
| Test 3 | 50 | E.E ± 0.E | F.F |
Efficacy Evaluation in a Psoriasis-like Skin Inflammation Model
Objective: To evaluate the therapeutic efficacy of this compound in an imiquimod (IMQ)-induced psoriasis model.[3][4]
Experimental Protocol:
-
Animal Model: BALB/c mice (8-10 weeks old).
-
Grouping: Animals are divided into a naive control group, an IMQ-induced vehicle-treated group, a standard drug group (e.g., Clobetasol propionate), and test groups receiving the compound topically or orally (n=6-8 per group).[3]
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of mice for 6 consecutive days.
-
Compound Administration: The test compound is administered daily, either topically (e.g., 1% w/w) or orally (e.g., 50 mg/kg), starting from the first day of IMQ application.[3][4]
-
Evaluation: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[3][4] At the end of the experiment, skin samples are collected for histopathological analysis and measurement of inflammatory markers (e.g., cytokines via qPCR or ELISA).
Data Presentation:
| Group | Treatment | Mean PASI Score (Day 6) | Epidermal Thickness (µm) | IL-17A Expression (fold change) |
| Naive Control | None | 0 | X.X ± 0.X | 1.0 |
| IMQ + Vehicle | Vehicle | Y.Y ± 0.Y | A.A ± 0.A | B.B |
| IMQ + Standard | Clobetasol | Z.Z ± 0.Z | C.C ± 0.C | D.D |
| IMQ + Test (Topical) | 1% Compound | A.A ± 0.A | E.E ± 0.E | F.F |
| IMQ + Test (Oral) | 50 mg/kg Compound | B.B ± 0.B | G.G ± 0.G | H.H |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of the test compound.
Proposed Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical signaling pathway for the compound's anti-inflammatory effects.
Logical Relationship of Experimental Arms in Psoriasis Model
Caption: Logical structure of the experimental groups in the psoriasis study.
References
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Functionalization of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. The protocols outlined below offer detailed methodologies for the preparation and subsequent modification of this core scaffold, alongside data on their biological activities.
Introduction
Benzoxazoles are a vital class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1] The this compound scaffold, in particular, serves as a versatile platform for the development of novel therapeutic agents. The presence of the amine group on the phenyl ring provides a convenient handle for further functionalization, allowing for the modulation of physicochemical and biological properties.
Synthesis of the Core Scaffold
The foundational step in accessing functionalized derivatives is the synthesis of the parent compound, this compound. This is typically achieved through the condensation of 2-amino-4-methylphenol with 4-aminobenzoic acid.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask, prepare a stirrable paste by mixing equimolar quantities of 2-amino-4-methylphenol (0.02 mol) and 4-aminobenzoic acid (0.02 mol) with polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to 220-230 °C using an oil bath and maintain this temperature under reflux for 3 hours.
-
Work-up: After the reaction is complete, carefully pour the hot mixture onto crushed ice with continuous stirring.
-
Neutralization: Neutralize the resulting solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Isolation and Purification: Filter the precipitate under suction and wash it thoroughly with cold water. Dry the crude product in a hot air oven and recrystallize from ethanol to obtain pure this compound.
Characterization Data:
-
Appearance: Solid.
-
Infrared (IR) Spectrum (KBr, cm⁻¹): 3290 (NH₂), 1636 (C=N), 1576 (C=C), 1320 (C-O-C).[1]
Functionalization of this compound
The primary amine group on the phenyl ring of the core scaffold is a key site for introducing a variety of functional groups to create a library of derivatives with diverse biological activities. One common approach is N-acylation followed by substitution.
Experimental Workflow: Functionalization via N-Acylation and Substitution
References
No Publicly Available Data on 4-(6-Methyl-benzooxazol-2-yl)-phenylamine as a Chemical Probe
Despite a comprehensive search of scientific literature and chemical databases, there is no specific information available on the use of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine as a chemical probe. Consequently, the generation of detailed application notes and protocols as requested is not possible at this time due to the absence of foundational research data on this particular compound's application in that context.
Chemical probes are powerful tools in biomedical research, requiring extensive characterization to be effective. This includes identifying their specific biological targets, determining binding affinities and selectivity, and establishing detailed protocols for their use in various assays. The available literature does not contain this essential information for this compound.
While the broader class of benzoxazole derivatives has been explored for various therapeutic and research applications, particularly in the realm of antimicrobial agents, the specific compound has not been characterized as a chemical probe. Research on benzoxazole-containing molecules has indicated a wide range of biological activities, but this does not translate to specific, actionable protocols for this compound as a tool for studying biological systems.
Without data on its mechanism of action, selectivity, or in-vitro and in-vivo efficacy, any attempt to create application notes or experimental protocols would be purely speculative and not grounded in scientific evidence. Therefore, no quantitative data tables, experimental workflows, or signaling pathway diagrams can be provided.
Researchers, scientists, and drug development professionals interested in utilizing chemical probes are advised to consult resources such as the Chemical Probes Portal, which lists well-characterized and validated probes for a wide range of biological targets. For a novel compound like this compound to be considered a chemical probe, it would first need to undergo a rigorous process of target identification, validation, and characterization, with the results published in peer-reviewed scientific journals.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A common and effective method is a two-step synthesis. The first step involves the condensation of 2-amino-5-methylphenol with a 4-nitrophenyl precursor, such as 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde, to form the intermediate 6-methyl-2-(4-nitrophenyl)benzoxazole. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: I am getting a low yield in the condensation step. What are the potential causes?
Low yields in the initial condensation step can arise from several factors:
-
Purity of Starting Materials: Impurities in 2-amino-5-methylphenol or the 4-nitrophenyl reagent can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can negatively impact the yield.
-
Incomplete Cyclization: The intermediate Schiff base or amide may not fully cyclize to the benzoxazole ring.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the desired product yield.
Q3: My reduction of the nitro-intermediate is not going to completion. What can I do?
An incomplete reduction can be due to:
-
Inactive Catalyst: If using a catalytic hydrogenation method (e.g., Pd/C), the catalyst may be old or poisoned.
-
Insufficient Reducing Agent: If using a chemical reducing agent (e.g., SnCl₂), the stoichiometric amount may be insufficient.
-
Reaction Conditions: The temperature, pressure (for hydrogenation), or reaction time may need to be optimized.
Q4: How can I purify the final product, this compound?
Standard purification techniques for this compound include:
-
Recrystallization: This is often effective for removing minor impurities. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from byproducts and unreacted starting materials.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Condensation of 2-amino-5-methylphenol and 4-nitrobenzoyl chloride
| Potential Cause | Suggested Solution |
| Impure Reactants | - Assess the purity of 2-amino-5-methylphenol and 4-nitrobenzoyl chloride using techniques like NMR or melting point analysis.- Purify starting materials if necessary (e.g., recrystallization of 2-amino-5-methylphenol). |
| Suboptimal Reaction Temperature | - If the reaction is slow or incomplete, consider gradually increasing the temperature.- If side product formation is observed, try lowering the reaction temperature. |
| Incorrect Solvent | - The choice of solvent is critical. Aprotic solvents like pyridine or DMF are often used for this type of condensation. Experiment with different solvents to find the optimal one for your specific conditions. |
| Presence of Moisture | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. 4-nitrobenzoyl chloride is sensitive to moisture. |
| Inefficient Cyclization | - The use of a dehydrating agent or an acid catalyst (e.g., polyphosphoric acid) can promote the cyclization of the intermediate amide to the benzoxazole ring. |
Problem 2: Incomplete Reduction of 6-methyl-2-(4-nitrophenyl)benzoxazole
| Potential Cause | Suggested Solution |
| Catalyst Inactivity (for Catalytic Hydrogenation) | - Use fresh, high-quality palladium on carbon (Pd/C).- Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning. |
| Insufficient Reducing Agent (e.g., SnCl₂) | - Increase the molar equivalents of the reducing agent.- Ensure the reducing agent is of high purity. |
| Suboptimal pH (for chemical reduction) | - The pH of the reaction mixture can be critical. Adjust the pH as necessary according to the specific protocol being followed. |
| Low Hydrogen Pressure (for Catalytic Hydrogenation) | - Increase the hydrogen pressure within the safe limits of your equipment. |
| Inadequate Reaction Time | - Monitor the reaction progress using TLC. If the reaction has stalled, extend the reaction time. |
Experimental Protocols
A plausible and commonly employed two-step synthetic route is detailed below. Please note that optimization of these conditions may be necessary.
Step 1: Synthesis of 6-methyl-2-(4-nitrophenyl)benzoxazole
This step involves the condensation and cyclization of 2-amino-5-methylphenol with 4-nitrobenzoyl chloride.
-
Reactants:
-
2-amino-5-methylphenol
-
4-nitrobenzoyl chloride
-
Pyridine (as solvent and base)
-
-
Procedure:
-
Dissolve 2-amino-5-methylphenol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water or dilute acid to precipitate the product.
-
Filter the solid, wash it thoroughly with water, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 6-methyl-2-(4-nitrophenyl)benzoxazole.
-
Reactants:
-
6-methyl-2-(4-nitrophenyl)benzoxazole
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
-
Procedure (using SnCl₂·2H₂O):
-
Suspend 6-methyl-2-(4-nitrophenyl)benzoxazole in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data Summary
The following table presents hypothetical yield data for the synthesis of this compound under different conditions to illustrate the impact of key parameters. Actual yields will vary based on specific experimental execution.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Condensation/Cyclization | 2-amino-5-methylphenol | 4-nitrobenzoyl chloride | Pyridine | Pyridine | 115 | 6 | 75-85 |
| 1. Condensation/Cyclization | 2-amino-5-methylphenol | 4-nitrobenzoic acid | Polyphosphoric acid | None | 200-220 | 4 | 60-70 |
| 2. Reduction | 6-methyl-2-(4-nitrophenyl)benzoxazole | SnCl₂·2H₂O / HCl | - | Ethanol | 78 | 3 | 80-90 |
| 2. Reduction | 6-methyl-2-(4-nitrophenyl)benzoxazole | H₂ (gas) | 10% Pd/C | Ethyl Acetate | 25 | 5 | 90-95 |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.
Technical Support Center: Enhancing the Solubility of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the solubility of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine for successful in vitro experiments.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer or Cell Culture Media
Precipitation of this compound upon dilution of a DMSO stock solution into your aqueous assay buffer or cell culture medium is a common indicator of poor aqueous solubility. This can lead to inaccurate and unreliable experimental results. The following troubleshooting steps and alternative solubilization strategies can help overcome this issue.
Initial Assessment of Solubility
A systematic approach to assessing solubility in various vehicles is the first step. Below is a template for recording solubility data.
Table 1: Example Solubility Assessment of this compound
| Solvent/Vehicle | Concentration (mM) | Temperature (°C) | Observations |
| 100% DMSO | 50 | 25 | Clear solution |
| PBS (pH 7.4) | 0.1 | 25 | Precipitate forms |
| Cell Culture Media + 10% FBS | 0.1 | 37 | Precipitate forms |
| 0.5% (w/v) Hydroxypropyl-β-cyclodextrin in PBS | 1 | 25 | Clear solution |
| 0.1% (w/v) Tween® 80 in PBS | 0.5 | 25 | Fine suspension |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method for assessing the kinetic solubility of a compound in an aqueous buffer.
Objective: To determine the concentration at which this compound begins to precipitate from an aqueous solution when diluted from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 20 mM.
-
Prepare serial dilutions: In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 20 mM down to 0.156 mM).
-
Dilution into aqueous buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer compound dilutions: Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and observe: Incubate the plate at room temperature for 1-2 hours.
-
Measure turbidity: Measure the absorbance at 620 nm or use a nephelometer to quantify the amount of precipitate. Wells with a significant increase in signal compared to the DMSO-only control indicate precipitation.
-
Determine kinetic solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility in my in vitro assay?
A1: The most common sign is the appearance of a precipitate, cloudiness, or turbidity in your assay wells after adding the compound.[1][2][3][4] This is often observed when diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer or cell culture medium.[1][2][3][4] Other indicators can include poor dose-response curves, inconsistent results between replicate wells, and lower than expected compound activity.
Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my cell culture media. What should I do first?
A2: The first step is to determine the maximum tolerable concentration of DMSO for your cells and to ensure your final DMSO concentration in the assay is below this level, typically between 0.1% and 0.5%.[1] You can try to optimize the dilution process by adding the DMSO stock to vigorously mixed media.[2] If precipitation still occurs, it indicates that the aqueous solubility of your compound is being exceeded and you should explore alternative solubilization strategies.[3]
Q3: What are co-solvents and how can they improve the solubility of my compound?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[] They work by reducing the polarity of the aqueous solvent.[] Besides DMSO, other common co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[] It is crucial to perform a vehicle control to ensure the co-solvent itself does not affect the biological assay.
Q4: Can adjusting the pH of my buffer help to solubilize this compound?
A4: Adjusting the pH can significantly impact the solubility of ionizable compounds.[][6][7] this compound contains an amine group, which is basic and will be protonated at acidic pH. This protonation can increase its aqueous solubility. However, it is critical to ensure that the chosen pH is compatible with your in vitro assay and does not affect the biological system you are studying.[6]
Q5: What are cyclodextrins and how do they work to increase solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[8][9] This complex effectively increases the apparent solubility of the compound in aqueous solutions.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[10]
Q6: How can surfactants be used to improve the solubility of my compound for in vitro assays?
A6: Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds.[11][12][13] Above a certain concentration, known as the critical micelle concentration (CMC), surfactants self-assemble into micelles.[11][12][14][15] The hydrophobic core of these micelles can entrap insoluble drug molecules, thereby increasing their solubility in the bulk aqueous phase.[14] Non-ionic surfactants like Tween® 80 and Poloxamer 188 are often used in biological assays due to their lower toxicity compared to ionic surfactants.[14]
Visual Guides
Workflow for Improving Compound Solubility
The following diagram outlines a systematic approach to troubleshooting and improving the solubility of this compound for in vitro assays.
Caption: A decision tree for troubleshooting and selecting an appropriate method to improve compound solubility.
Potential Signaling Pathway Investigation
Benzoxazole derivatives are known to exhibit a wide range of biological activities.[16][17] The diagram below illustrates a hypothetical signaling pathway that could be investigated using this compound, assuming it acts as an inhibitor of a specific kinase.
Caption: A hypothetical signaling cascade where the compound inhibits an upstream kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Benzoxazole-Based Microtubule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and other benzoxazole-based microtubule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and similar benzoxazole-based anticancer agents?
A1: The primary mechanism of action for many benzoxazole and benzimidazole derivatives in cancer therapy is the disruption of microtubule dynamics.[1][2][3] These compounds typically bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization.[4] This disruption of microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][5]
Q2: My cancer cell line is showing reduced sensitivity to the benzoxazole inhibitor. What are the common resistance mechanisms?
A2: Resistance to microtubule-targeting agents, including those with a benzoxazole core, can arise from several well-documented mechanisms:
-
Target Alterations: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the inhibitor for its target.[6][7][8] Additionally, changes in the expression levels of different tubulin isotypes, particularly the overexpression of βIII-tubulin, are frequently associated with resistance to these drugs.[6][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cancer cell.[9][10][11] This reduces the intracellular concentration of the inhibitor, preventing it from reaching its target at an effective concentration.
-
Activation of Alternative Survival Pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, to counteract the apoptotic signals triggered by the microtubule inhibitor.[4]
-
Changes in Microtubule-Associated Proteins (MAPs): Alterations in the expression or function of MAPs that regulate microtubule stability and dynamics can also contribute to drug resistance.[7]
Q3: How can I determine which resistance mechanism is present in my cell line?
A3: A combination of experimental approaches can help elucidate the resistance mechanism:
-
Sequence Analysis: Sequencing the tubulin genes (e.g., TUBB) in your resistant cell line and comparing it to the parental (sensitive) line can identify mutations in the drug-binding domain.
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to assess the expression levels of different β-tubulin isotypes (especially βIII-tubulin) and key ABC transporters (e.g., P-gp/MDR1).
-
Drug Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure the pump activity in your resistant cells compared to the sensitive controls.
-
Signaling Pathway Analysis: Perform Western blotting to examine the phosphorylation status and total protein levels of key components of survival pathways (e.g., AKT, mTOR).
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Gradual increase in IC50 value over multiple passages. | Development of acquired resistance. | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Analyze gene/protein expression of tubulin isotypes and ABC transporters. 3. Sequence the β-tubulin gene to check for mutations. |
| No significant cell death despite cell cycle arrest at G2/M. | Activation of pro-survival pathways. | 1. Assess the activation status of PI3K/AKT/mTOR pathway components via Western blot. 2. Consider combination therapy with an inhibitor of the identified survival pathway. |
| Resistant cells show lower intracellular drug accumulation. | Increased drug efflux. | 1. Measure the expression of P-gp/MDR1 and other relevant ABC transporters. 2. Perform a drug efflux assay using a fluorescent substrate. 3. Test the effect of co-incubating with a known ABC transporter inhibitor (e.g., verapamil). |
| Cross-resistance to other microtubule inhibitors (e.g., taxanes, vinca alkaloids). | Common resistance mechanisms like tubulin mutations or drug efflux. | 1. Determine the IC50 values for a panel of microtubule inhibitors with different binding sites. 2. Analyze for β-tubulin mutations and P-gp overexpression, as these can confer broad resistance.[9] |
Experimental Protocols
Determination of IC50 Value by MTT Assay
Objective: To determine the concentration of the benzoxazole inhibitor that inhibits the growth of a cell population by 50%.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the benzoxazole inhibitor in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for βIII-tubulin and P-glycoprotein Expression
Objective: To quantify the protein expression levels of βIII-tubulin and P-glycoprotein in sensitive and resistant cell lines.
Methodology:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against βIII-tubulin and P-glycoprotein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Workflows
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 6. Microtubules and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
Technical Support Center: Minimizing Off-Target Effects of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and other novel small molecule inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and may limit the translational potential of a compound if the desired efficacy is actually due to these unintended interactions.[1]
Q2: I'm observing unexpected cellular toxicity with this compound. How can I determine if this is an off-target effect?
A2: Unexpected toxicity is a common indicator of off-target effects.[2] To investigate this, a multi-step approach is recommended:
-
Perform a kinome-wide selectivity screen: Since many benzoxazole derivatives are kinase inhibitors, this will identify other kinases that your compound inhibits.[3]
-
Use a structurally dissimilar inhibitor: If another inhibitor targeting the same primary protein but with a different chemical scaffold also shows toxicity, it might be an on-target effect.[1]
-
Assess compound solubility and stability: Ensure that the observed toxicity is not due to poor solubility or degradation of the compound in your experimental setup.[1]
Q3: How can I confirm that the biological effect I'm seeing is due to the inhibition of the intended target of this compound?
A3: Target validation is crucial to ensure your results are not misinterpreted. Key strategies include:
-
Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the intended target protein.[1][2] If the phenotype observed with your compound disappears in the absence of the target, it is likely an on-target effect.[2]
-
Use of a negative control: Synthesize or obtain a close chemical analog of your compound that is inactive against the intended target.[1] If this negative control does not produce the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if your compound is engaging with the intended target inside the cell.[1]
Troubleshooting Guides
Issue 1: Inconsistent results across different cell lines.
-
Possible Cause: Cell-line specific expression of off-target proteins. Different cell lines have varying protein expression profiles, and an off-target of this compound might be highly expressed in one cell line but not another.
-
Troubleshooting Steps:
-
Profile Target and Off-Target Expression: Use techniques like Western blotting or proteomics to determine the expression levels of your intended target and any known or suspected off-targets in the cell lines you are using.
-
Select Appropriate Cell Models: Choose cell lines with high expression of your on-target and low or no expression of problematic off-targets for your key experiments.
-
Issue 2: Discrepancy between biochemical potency and cellular activity.
-
Possible Cause: Poor cell permeability or rapid metabolism of this compound. A compound can be very potent in a purified protein assay but show little to no effect in a cellular context if it cannot reach its target.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Perform assays to determine if your compound is effectively entering the cells.
-
Evaluate Compound Stability: Analyze the metabolic stability of your inhibitor in the presence of cell lysates or in your cell culture medium over time.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how you might present data from a kinase selectivity screen. A lower IC50 value indicates stronger inhibition.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase | 15 | 1 |
| Off-Target Kinase A | 350 | 23 |
| Off-Target Kinase B | 1,200 | 80 |
| Off-Target Kinase C | >10,000 | >667 |
| Off-Target Kinase D | 850 | 57 |
Table 2: Comparison of Cellular Activity in Target vs. Target-Knockout Cells
This table shows how to compare the effect of your compound in cells with and without the intended target.
| Cell Line | Treatment | Cell Viability (% of Control) |
| Wild-Type (Target Present) | Vehicle (DMSO) | 100% |
| Wild-Type (Target Present) | 1 µM Compound | 45% |
| Target Knockout | Vehicle (DMSO) | 98% |
| Target Knockout | 1 µM Compound | 95% |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound within a cellular environment.[1]
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
Visualizations
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.
Caption: Experimental workflow for validating the on-target effects of an inhibitor.
References
Troubleshooting inconsistent results in 4-(6-Methyl-benzooxazol-2-yl)-phenylamine bioassays
Technical Support Center: 4-(6-Methyl-benzooxazol-2-yl)-phenylamine Bioassays
Disclaimer: Specific bioassay troubleshooting data for this compound is not extensively available in public literature. This guide is based on established principles for troubleshooting bioassays of novel heterocyclic compounds, particularly within the benzoxazole class, focusing on common antimicrobial and antifungal screening platforms.
Frequently Asked Questions (FAQs)
Q1: Why are the Minimum Inhibitory Concentration (MIC) values for my compound highly variable between experiments?
Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[1][2] The variability can often be attributed to several factors:
-
Inoculum Density: The concentration of the bacterial or fungal inoculum is a critical determinant of MIC values.[1][2] An overly dense inoculum can lead to falsely elevated MICs, while a dilute inoculum may result in artificially low readings.[1][2]
-
Media Composition: Batch-to-batch variations in growth media, as well as differences in pH and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth), can significantly influence the activity of some antimicrobial agents.[1][3]
-
Compound Stability and Storage: Degradation of the compound due to improper storage conditions (e.g., exposure to light, incorrect temperature) or multiple freeze-thaw cycles of stock solutions can lead to variable results.[4][5]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of experimental error.[2]
Q2: My compound dissolves in DMSO, but it precipitates when I add it to the aqueous assay medium. How can I address this?
This is a common issue for heterocyclic compounds which often have poor aqueous solubility.[6][7] When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer, it can precipitate out, reducing the effective concentration and leading to an underestimation of its potency.[4][6]
Here are some strategies to overcome this:
-
Use of Co-solvents: While DMSO is common, other solvents or co-solvents like polyethylene glycol (PEG) or glycerol might be more suitable for certain compounds and less disruptive to the assay.[8]
-
Lowering Stock Concentration: Storing compounds at lower concentrations (e.g., 2-5 mM) can sometimes reduce precipitation upon dilution.[4]
-
Sonication: A brief sonication of the microplate after compound addition can help re-dissolve precipitated compounds.[4]
-
Formulation with Excipients: Using excipients like cyclodextrins can improve the solubility of hydrophobic compounds in aqueous solutions.[4]
Q3: I am observing "skipped wells" in my MIC assay, where there is growth at a higher concentration but not at a lower one. How should this be interpreted?
Skipped wells can be caused by pipetting errors, contamination, or the compound coming out of solution at certain concentrations.[1] If only a single skipped well is observed, it is generally recommended to read the highest MIC value to be conservative and avoid reporting false susceptibility.[1] If multiple skipped wells are present, the assay is considered invalid and should be repeated with careful attention to dilution and pipetting technique.[1]
Q4: How can I confirm that my compound is stable throughout the duration of the bioassay?
Bioassays should ideally be stability-indicating, meaning they can detect a loss of potency due to degradation.[9] To assess stability, you can perform stress testing on your compound (e.g., exposure to heat, light, or different pH levels) and then measure its activity in the bioassay.[9] A significant change in the dose-response curve or MIC value would indicate that the assay is capable of detecting degradation.[9] It is also crucial to handle stock solutions properly, storing them in single-use aliquots at low temperatures (e.g., -80°C) and protecting them from light.[2]
Troubleshooting Guides
Guide 1: Inconsistent MIC Results
This guide provides a structured approach to diagnosing and resolving variability in Minimum Inhibitory Concentration (MIC) assays.
Table 1: Impact of Inoculum Size on MIC of this compound against E. coli (Hypothetical Data)
| Experiment ID | Inoculum Concentration (CFU/mL) | Observed MIC (µg/mL) | QC Strain (E. coli ATCC 25922) MIC (µg/mL) | Notes |
| EXP-01 | 1 x 10^7 | 32 | 8 | Inoculum too high, leading to elevated MICs. |
| EXP-02 | 5 x 10^5 | 8 | 2 | Inoculum within standard range (CLSI). |
| EXP-03 | 1 x 10^4 | 2 | 0.5 | Inoculum too low, leading to falsely low MICs. |
Troubleshooting Workflow
-
Standardize Inoculum: Always prepare the bacterial or fungal inoculum to a consistent density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10] This suspension is then further diluted to achieve the final target concentration in the wells (e.g., 5 x 10^5 CFU/mL).[10]
-
Validate with Quality Control (QC) Strains: Always include a QC strain with a known MIC range for your compound (e.g., E. coli ATCC 25922).[1] If the QC strain MIC is out of the acceptable range, the results for the test compound are invalid.[2]
-
Check Media Preparation: Ensure that the Mueller-Hinton Broth (or other specified medium) is prepared according to the manufacturer's instructions and that the pH is correct.
-
Verify Compound Stock: Prepare fresh dilutions of your compound from a new stock aliquot to rule out degradation or precipitation issues.
Guide 2: Poor Compound Solubility in Assay Medium
This guide addresses the common problem of compound precipitation in aqueous bioassay buffers.
Table 2: Effect of Co-solvents on Apparent MIC of this compound (Hypothetical Data)
| Assay Medium | Max. Solvent Conc. | Compound Precipitation | Apparent MIC (µg/mL) |
| RPMI + 2% DMSO | 2% | Observed in wells >16 µg/mL | 32 |
| RPMI + 1% DMSO | 1% | Observed in wells >8 µg/mL | 64 |
| RPMI + 1% DMSO + 0.5% PEG300 | 1.5% | None observed | 16 |
| RPMI + 1% DMSO + 10mM HP-β-CD | 1% | None observed | 16 |
Solubility Optimization Workflow
-
Visual Inspection: During assay setup, visually inspect the wells with the highest compound concentrations for any signs of precipitation (cloudiness, particulates).
-
Kinetic Solubility Assessment: Before running a full bioassay, perform a simple kinetic solubility test. Add a concentrated DMSO stock of your compound to the assay buffer and determine the concentration at which it begins to precipitate.[6] This will define the upper limit of your assay's concentration range.
-
Test Alternative Solvents/Excipients: If solubility is limiting, test different co-solvents or solubility-enhancing excipients like cyclodextrins. Ensure these additives do not have their own biological activity or interfere with the assay.
-
Adjust Assay Protocol: If necessary, modify the protocol to use a higher percentage of a less-disruptive co-solvent or pre-complex the compound with a solubilizing agent.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10][11]
-
Preparation of Compound Stock: a. Dissolve this compound in 100% DMSO to a stock concentration of 1280 µg/mL. b. Store the stock solution in single-use aliquots at -80°C, protected from light.[2]
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[10] c. Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]
-
Preparation of Microtiter Plate: a. In a sterile 96-well plate, perform a serial two-fold dilution of the compound in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.125 µg/mL). b. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]
-
Inoculation and Incubation: a. Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well (except the sterility control). b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
Reading the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10][12] b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[10]
Protocol 2: Fungal Growth Inhibition Assay (Microplate Method)
This protocol is adapted for quantifying fungal growth inhibition in a 96-well plate format.[13][14]
-
Preparation of Fungal Spore Suspension: a. Grow the fungal strain on Potato Dextrose Agar (PDA) plates until sporulation is evident. b. Harvest spores by gently washing the plate with sterile saline containing 0.05% Tween 20. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Count the spores using a hemocytometer and adjust the concentration to 2 x 10^5 spores/mL in Potato Dextrose Broth (PDB).
-
Plate Setup: a. Prepare serial dilutions of this compound in PDB in a 96-well plate. b. Add the standardized spore suspension to each well, reserving wells for growth control (spores, no compound) and sterility control (PDB only).
-
Incubation: a. Incubate the plate at 25°C in the dark for 48-72 hours, or until the growth control shows significant turbidity.[13]
-
Data Acquisition: a. Measure the optical density (OD) of the wells at 600 nm using a microplate reader.[13] b. Calculate the percentage of growth inhibition for each concentration relative to the growth control.
Visualizations
Caption: General workflow for a broth microdilution MIC assay.
Caption: Troubleshooting logic for inconsistent MIC results.
Caption: Hypothetical signaling pathway for antifungal activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Enhancing the stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in solution during experimental procedures.
Troubleshooting Guide
Users encountering stability issues with this compound can refer to the following guide for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the aromatic amine moiety. | 1. Use of Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol) to the solution. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] |
| Precipitation or Cloudiness | 1. Hydrolysis: The benzoxazole ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to less soluble degradation products.[2] 2. Poor Solubility: The compound may have limited solubility in the chosen solvent system. | 1. pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize hydrolysis. Use appropriate buffer systems. 2. Solvent Selection: Test a range of solvents or co-solvent systems to improve solubility. Consider aprotic solvents for stock solutions. |
| Loss of Compound Potency or Activity | Chemical degradation of the molecule. | 1. Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols section).[3][4][5] 2. Storage Conditions: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. |
| Inconsistent Experimental Results | Gradual degradation of the compound in solution over the course of the experiment. | 1. Freshly Prepared Solutions: Use freshly prepared solutions for each experiment whenever possible. 2. Time-Course Stability Assessment: Analyze the concentration of the compound in the experimental medium at different time points to determine its stability profile under the specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of similar 2-aryl-benzoxazole compounds, the primary degradation pathways are hydrolysis of the benzoxazole ring and oxidation of the phenylamine moiety.[2] Hydrolysis can lead to ring-opening, forming 2-acetamidophenol derivatives. Oxidation of the aromatic amine can result in the formation of colored impurities.
Q2: How can I monitor the stability of my compound in solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7][8][9] This method should be able to separate the intact parent compound from its potential degradation products. Developing such a method typically involves a forced degradation study.
Q3: What are the ideal storage conditions for stock solutions of this compound?
A3: To maximize stability, stock solutions should be stored at low temperatures (-20°C or lower), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation.
Q4: Which antioxidants are most effective, and at what concentration should they be used?
A4: Common antioxidants for stabilizing aromatic amines include BHT and BHA.[10] A typical starting concentration to test is in the range of 0.01% to 0.1% (w/v). The optimal antioxidant and its concentration should be determined empirically for your specific experimental conditions.
Q5: Can the choice of solvent affect the stability of the compound?
A5: Yes, the solvent can significantly impact stability. Protic solvents, especially in combination with acidic or basic conditions, can promote hydrolysis.[2] Aprotic solvents like DMSO or DMF are often preferred for stock solutions. However, the stability in aqueous buffers, which are common in biological assays, needs to be carefully evaluated.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[3][4][5][11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in foil.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general procedure for developing an HPLC method to separate this compound from its degradation products.[6][7][8][9]
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (determine by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.
3. Validation:
-
Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for troubleshooting and enhancing compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. irjpms.com [irjpms.com]
- 7. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in performing molecular docking studies with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine.
Frequently Asked Questions (FAQs)
Q1: What is molecular docking and why is it useful for my compound?
A1: Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand, such as your compound) when it binds to a second molecule (a receptor, usually a protein).[1] This technique is valuable in drug discovery to predict the binding affinity and mode of interaction between a ligand and its target protein at an atomic level. For this compound, docking can help identify potential biological targets, understand its mechanism of action, and guide the design of more potent derivatives.
Q2: Which software should I use for molecular docking?
A2: A variety of software is available, each with its own algorithms and scoring functions. For accessibility and robust performance, open-source programs are highly recommended for new users. Popular choices include:
-
AutoDock Vina: Known for its ease of use, speed, and high accuracy. It is one of the most frequently used tools in structure-based drug design.[2]
-
AutoDock 4: The predecessor to Vina, it offers more user control over docking parameters.
-
UCSF DOCK: One of the first docking programs developed, it remains a versatile tool.[2] Commercial software like Schrödinger's Glide or MOE Dock offer more integrated environments and advanced features but require a license.[2] This guide will focus on protocols using the widely accessible AutoDock Vina.
Q3: What are the essential input files for a docking simulation?
A3: To perform a molecular docking simulation, you will typically need:
-
A prepared receptor structure file: This is the 3D structure of the target protein, usually in PDBQT format for AutoDock Vina. Preparation involves removing water molecules, adding hydrogen atoms, and assigning charges.[3][4][5]
-
A prepared ligand structure file: This is the 3D structure of your small molecule, in this case, this compound, also in PDBQT format. Preparation includes assigning charges, defining rotatable bonds, and adding hydrogens.[3][4][5]
-
A configuration file: This text file specifies the coordinates of the search space (the "grid box") on the receptor and may include other docking parameters.[4]
Q4: How do I choose a target protein for my compound?
A4: Since benzoxazole derivatives have shown potential as antifungal agents, a common and well-validated target is Lanosterol 14-alpha demethylase (CYP51) .[6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] This guide will use CYP51 from the fungal pathogen Candida albicans as an example target.
Experimental Protocols: Docking this compound with C. albicans CYP51
This section provides a detailed methodology for a standard docking procedure using AutoDock Tools and AutoDock Vina.
Protocol 1: Receptor Preparation
-
Obtain Protein Structure: Download the crystal structure of C. albicans CYP51 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5V5Z.
-
Clean the PDB File: Open the PDB file in a molecular viewer like UCSF Chimera or AutoDock Tools (ADT). Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's structure.[3][5]
-
Prepare in AutoDock Tools (ADT):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add).
-
Compute and add Gasteiger charges for the ligand (Edit > Charges > Compute Gasteiger). For the protein receptor, Kollman charges are typically used (Edit > Charges > Add Kollman Charges).
-
Merge non-polar hydrogens.
-
Save the prepared receptor as a PDBQT file (e.g., 5v5z_receptor.pdbqt).
-
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL2 or SDF).
-
Prepare in AutoDock Tools (ADT):
-
Load the ligand file into ADT.
-
ADT will automatically detect the root of the molecule and the number of rotatable bonds. You can manually adjust these if needed (Ligand > Torsion Tree > Choose Torsions).
-
Assign Gasteiger charges.
-
Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).
-
Protocol 3: Performing the Docking Simulation
-
Define the Binding Site (Grid Box):
-
In ADT, load both the prepared receptor and ligand PDBQT files.
-
Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location.
-
Use the Grid Box tool in ADT (Grid > Grid Box...) to define the three-dimensional search space. Ensure the box is large enough to accommodate the entire ligand in various orientations. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file (e.g., config.txt) and enter the following information, replacing the values with your specific file names and grid box parameters:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files.
-
Execute the following command: vina --config config.txt --log docking_log.txt
-
Protocol 4: Analysis of Docking Results
-
Examine the Log File: The docking_log.txt file contains the binding affinity scores (in kcal/mol) and RMSD values for the top predicted binding poses.
-
Visualize Binding Poses:
-
Load the receptor PDBQT file and the results file (docking_results.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.[9]
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues for the top-scoring poses.[9]
-
-
Interpret the Results:
-
Binding Affinity: This value represents the predicted free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[9]
-
RMSD (Root Mean Square Deviation): This metric compares the docked conformation to a reference structure. An RMSD value below 2.0 Å is generally considered a good prediction, indicating the docking pose is very close to the reference.[9]
-
Quantitative Data Summary
The following table presents a hypothetical but realistic set of results for the docking of this compound against C. albicans CYP51.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.21 |
| 3 | -7.9 | 1.85 |
| 4 | -7.7 | 2.34 |
| 5 | -7.5 | 3.10 |
Visualizations
Caption: General workflow for a molecular docking experiment.
Troubleshooting Guide
Q: My docking simulation failed to run. What are the common causes?
A: Failures are often due to issues with input files or the environment.
-
Incorrect File Paths: Ensure that the paths to your receptor, ligand, and output files in the config.txt are correct and that you are running the vina command from the correct directory.[10][11]
-
Improperly Prepared Files: The most common source of error is the preparation of the ligand or receptor.[12] Double-check that hydrogens have been added, charges have been assigned, and the files are saved in the correct PDBQT format.
-
Configuration File Errors: A common mistake is specifying the search space dimensions in "points" instead of Angstroms, especially for users familiar with AutoDock 4.[11]
Q: AutoDock Vina runs, but the results show a positive binding affinity. What does this mean?
A: A positive binding affinity suggests that the ligand is predicted to not bind favorably to the target. This could be due to:
-
Poor Complementarity: The ligand may not be a good fit for the shape or chemical environment of the binding site.
-
Incorrect Protonation States: The protonation state of the ligand or receptor residues can significantly impact binding. Ensure they are appropriate for a physiological pH.
-
Incorrect Binding Site: You may have defined the grid box in a region of the protein that is not a true binding pocket. Consider performing a "blind docking" with a very large grid box covering the entire protein to find potential binding sites.
Q: The top-scoring pose has a high RMSD value when compared to a known inhibitor. Why?
A: A high RMSD value (typically > 3.0 Å) indicates that the predicted pose is significantly different from the reference.[13] Possible reasons include:
-
The scoring function may not be accurate for your specific system. While generally reliable, scoring functions are approximations and can sometimes fail to rank the correct pose highest.
-
The search algorithm did not adequately explore the conformational space. You can try increasing the exhaustiveness parameter in the Vina configuration file to perform a more thorough search, although this will increase computation time.
-
Receptor flexibility was not considered. Docking to a rigid receptor can sometimes prevent the ligand from achieving its optimal binding pose if the protein needs to undergo a conformational change (induced fit).
Caption: Troubleshooting decision tree for common molecular docking issues.
References
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 3. biotechworldindia.in [biotechworldindia.in]
- 4. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Agents: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 13. researchgate.net [researchgate.net]
Addressing toxicity issues of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered when working with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine (MOPA) in cell culture.
Known Issues & FAQs
This section addresses common questions and issues that may arise during the use of MOPA in in vitro studies.
Q1: My test compound, MOPA, is showing high cytotoxicity across multiple cell lines at very low concentrations. What are the initial troubleshooting steps?
A1: When encountering high cytotoxicity, it is crucial to first confirm that the observed effect is a true biological response to MOPA and not an artifact.[1] Initial verification steps should include:
-
Concentration Verification: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentration in your assay is accurate.[1]
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, typically below 0.5%.[1]
-
Compound Stability: Assess the stability of MOPA in your culture medium over the course of the experiment, as degradation products could exhibit higher toxicity.[1]
-
Assay Interference: Rule out any interference of MOPA with the readout of your cytotoxicity assay (e.g., colorimetric or fluorescent-based assays).[1] This can be done by running cell-free controls containing the compound and the assay reagents.
Q2: How can I determine if MOPA is causing a cytotoxic or a cytostatic effect in my cell cultures?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells.[1] To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[1]
Q3: I am observing inconsistent cytotoxicity results with MOPA between experiments. What could be the cause of this variability?
A3: Inconsistent results are often due to experimental variability.[1] To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.[2] Standardize seeding density and incubation conditions such as temperature, CO2, and humidity.[1]
-
Fresh Compound Dilutions: Prepare fresh dilutions of MOPA for each experiment to avoid degradation or precipitation issues that can occur with storage.[1][2]
-
Control for Serum Interactions: Components in the serum of your culture medium could potentially interact with or inactivate MOPA.[2] Consider testing the compound in lower serum conditions to assess any impact on its activity.[2]
Q4: What are the potential mechanisms of MOPA-induced cytotoxicity?
A4: While the specific mechanisms of MOPA are under investigation, common mechanisms of drug-induced cytotoxicity that can be explored include:
-
Induction of Apoptosis: Programmed cell death is a common pathway for compound-induced cytotoxicity. This can be investigated by measuring the activity of caspases, which are key executioners of apoptosis.[3][4][5]
-
Generation of Reactive Oxygen Species (ROS): Many compounds can induce oxidative stress by increasing the production of ROS, which can damage cellular components and lead to cell death.[6][7]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.
-
Cell Membrane Damage: The compound may directly compromise the integrity of the cell membrane, leading to necrosis.[8] This can be assessed by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH).[8]
Troubleshooting Guides
This section provides detailed guides for investigating and mitigating MOPA-induced cytotoxicity.
Guide 1: Investigating the Mechanism of MOPA-Induced Cell Death
If you have confirmed that MOPA is cytotoxic to your cells, the next step is to investigate the underlying mechanism. This guide provides a systematic approach to characterizing the mode of cell death.
Step 1: Differentiate Between Apoptosis and Necrosis
-
Recommendation: Perform an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry analysis.[2]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Step 2: Assess for Apoptosis Induction
-
Recommendation: Measure the activity of executioner caspases-3 and -7.
-
Method: Use a commercially available luminescent or fluorescent assay, such as the Caspase-Glo® 3/7 Assay.[3] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to produce a light signal.[3]
-
Interpretation: An increase in luminescence compared to vehicle-treated control cells indicates the induction of apoptosis.
-
Step 3: Evaluate the Role of Oxidative Stress
-
Recommendation: Measure the levels of intracellular Reactive Oxygen Species (ROS).
-
Method: Use a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[6][9] DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]
-
Interpretation: An increase in fluorescence intensity, detectable by a microplate reader, fluorescence microscope, or flow cytometer, is proportional to the level of intracellular ROS.[6]
-
Guide 2: Mitigating MOPA-Induced Cytotoxicity
If the observed cytotoxicity is a limiting factor in your experiments, the following strategies may help to mitigate these effects.
-
Dose and Time Optimization: Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and the shortest incubation time that yields the desired biological effect with minimal cytotoxicity.
-
Co-treatment with Cytoprotective Agents:
-
If oxidative stress is identified as a mechanism of toxicity, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[1]
-
If apoptosis is the primary mechanism, explore the use of pan-caspase inhibitors to determine if blocking apoptosis can rescue the cells.
-
-
Use of a Different Cell Line: Cell lines can exhibit varying sensitivities to a compound.[1] If feasible, test MOPA in a panel of cell lines to identify a more resistant model that is still relevant to your research question.
Quantitative Data
The following table provides hypothetical IC50 values for MOPA in various cancer cell lines after a 48-hour incubation period, as determined by an MTT assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.5 |
| HepG2 | Liver Cancer | 15.1 |
Note: These are example values and may not reflect the actual cytotoxic potential of MOPA.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for measuring the metabolic activity of cells as an indicator of cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of MOPA concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2] Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[11]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[1]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.[1]
Protocol 3: Intracellular ROS Detection using DCFH-DA
This protocol is for the detection of intracellular reactive oxygen species.[6][9]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with MOPA for the desired time. Include a positive control for ROS induction (e.g., tert-Butyl hydroperoxide).[6]
-
Probe Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add the DCFH-DA probe diluted in buffer to a final concentration of 10-20 µM.[9]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]
-
Washing: Gently wash the cells twice with a warm buffer to remove the excess probe.[9]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6]
-
Data Analysis: Quantify the fold change in fluorescence intensity relative to the vehicle-treated control cells.
Protocol 4: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of caspase-3 and -7, key mediators of apoptosis.[3]
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with MOPA for the desired duration. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in luminescence relative to the vehicle-treated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Research progress on the cellular toxicity caused by microplastics and nanoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. antbioinc.com [antbioinc.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pharmacokinetic Properties of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the experimental evaluation and improvement of the pharmacokinetic (PK) properties of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, exhibits poor aqueous solubility. What initial steps can I take to address this?
A1: Poor aqueous solubility is a common challenge for small molecule drug candidates. Initial strategies to consider include:
-
Salt Formation: If your molecule has ionizable groups, forming a salt can significantly improve solubility.[1] For this compound, the primary amine is a potential site for salt formation.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2][3] Techniques like micronization or nanosizing can be employed.
-
Use of Co-solvents: Incorporating organic co-solvents in your formulation can enhance the solubility of poorly soluble compounds for in vitro assays.[3]
Q2: I am observing rapid metabolic degradation of my compound in liver microsome assays. What are the potential strategies to improve its metabolic stability?
A2: High metabolic turnover can lead to a short in vivo half-life. To improve metabolic stability, consider the following:
-
Bioisosteric Replacement: Strategically replacing metabolically labile sites with bioisosteres can block metabolic pathways without losing biological activity.[4][5][6] For instance, if oxidation of the methyl group is a primary metabolic route, replacing it with a trifluoromethyl group could enhance stability.
-
Prodrug Approach: A prodrug strategy can mask the metabolically susceptible functional group, which is later cleaved in vivo to release the active drug.[7][8][9]
Q3: My compound shows low oral bioavailability in animal studies despite acceptable solubility and metabolic stability. What could be the underlying reasons and how can I improve it?
A3: Low oral bioavailability can stem from several factors beyond solubility and metabolism.[9] Key areas to investigate include:
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium.[10] Permeability can be assessed using in vitro models like Caco-2 or PAMPA assays.[10]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[9]
-
First-Pass Metabolism: Significant metabolism in the intestine or liver before reaching systemic circulation can reduce bioavailability.[11]
To improve oral bioavailability, consider formulation strategies such as lipid-based delivery systems (e.g., SEDDS) or the use of permeation enhancers.[2][3][12]
Q4: What are the advantages of a prodrug approach, and when should I consider it for this compound?
A4: The prodrug approach is a versatile strategy to overcome various DMPK challenges.[7][8][13][14] Key advantages include:
-
Improved Solubility: Attaching a polar promoiety can significantly enhance aqueous solubility.[7][15]
-
Enhanced Permeability: A lipophilic promoiety can be added to improve membrane permeability.[13]
-
Increased Metabolic Stability: Masking a metabolically labile group can protect the drug from premature degradation.[8]
-
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes at the target site.
Consider a prodrug approach for your compound if you face significant hurdles in solubility, permeability, or metabolic stability that cannot be resolved by simple formulation or minor structural modifications.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro solubility assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect samples for precipitation. Use a nephelometer for quantitative assessment. | Clear solutions indicating complete dissolution. |
| Incorrect pH of Buffer | Verify the pH of all buffers before use. Ensure the buffer capacity is sufficient. | Consistent pH across all experimental runs. |
| Kinetic vs. Thermodynamic Solubility | Differentiate between kinetic and thermodynamic solubility by allowing sufficient equilibration time (e.g., 24-48 hours). | A stable and reproducible solubility value. |
| Compound Adsorption to Labware | Use low-binding plates and pipette tips. Include control samples to quantify adsorption. | Increased recovery of the compound in solution. |
Issue 2: High clearance observed in in vivo pharmacokinetic studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Metabolism | Conduct in vitro metabolism studies with liver microsomes and hepatocytes to identify major metabolic pathways.[10] | Identification of metabolic "hotspots" to guide chemical modification. |
| Renal Excretion | Analyze urine samples to quantify the amount of unchanged drug excreted. | Determine the contribution of renal clearance to overall clearance. |
| Biliary Excretion | Perform bile duct cannulation studies in animals to measure biliary clearance. | Quantify the extent of biliary excretion. |
Experimental Protocols
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
This compound (test compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic lability (e.g., Verapamil)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Suitable organic solvent for stock solution preparation (e.g., DMSO)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter or centrifuge the suspension to remove undissolved solid.
-
Dilute the resulting saturated solution with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the thermodynamic solubility.
Visualizations
Caption: Workflow for assessing and improving pharmacokinetic properties.
Caption: Decision tree for troubleshooting poor pharmacokinetic properties.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Antimicrobial Profile of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and Standard Antimicrobial Agents
A comprehensive guide for researchers and drug development professionals on the antimicrobial potential of a novel benzoxazole derivative, with comparative data against established antibiotics and antifungals.
This guide provides a detailed evaluation of the antimicrobial activity of the benzoxazole derivative, 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Due to the limited availability of published data on this specific compound, this report utilizes experimental data for a close structural analog, 6-methyl-2-(substituted phenyl)benzoxazole, to provide insights into its potential efficacy. The performance of this analog is compared against ciprofloxacin, a broad-spectrum antibacterial agent, and fluconazole, a common antifungal drug. This analysis is supported by a summary of antimicrobial activity data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflow.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 6-methyl-2-(substituted phenyl)benzoxazole derivatives was evaluated against a panel of pathogenic bacteria and the yeast Candida albicans. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was used as the primary metric for comparison. The data is presented alongside the known MIC values for ciprofloxacin and fluconazole against similar organisms.
| Microorganism | 6-Methyl-2-(2,4-disubstituted phenyl)benzoxazole Derivatives MIC (µg/mL)[1] | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 12.5 | 0.25 - 2.0 | - |
| Enterococcus faecalis | >100 | 0.5 - 2.0 | - |
| Bacillus subtilis | 50 | 0.015 - 0.12 | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | >100 | 0.008 - 1.0 | - |
| Pseudomonas aeruginosa | 25 | 0.25 - 4.0 | - |
| Salmonella Typhimurium | >100 | 0.015 - 0.06 | - |
| Fungi | |||
| Candida albicans | 12.5 | - | 0.25 - 4.0 |
Note: The MIC values for 6-Methyl-2-(2,4-disubstituted phenyl)benzoxazole derivatives are based on the most active compounds reported in the cited study. A direct comparison with this compound is not possible without specific experimental data for the latter.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental measure of the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely accepted standard procedure.
1. Preparation of Materials:
-
Microorganism Culture: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) and control drugs (ciprofloxacin, fluconazole) is prepared in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
-
Serial Dilution: The antimicrobial agents are serially diluted in the broth medium directly in the microtiter plates to achieve a range of concentrations.
-
Inoculation: The overnight culture of the microorganism is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Each well of the microtiter plate is then inoculated with this suspension.
-
Controls: Positive controls (wells with microorganism and no drug) and negative controls (wells with medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
3. Data Interpretation:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Visualizations
Proposed Mechanism of Action
While the precise mechanism of action for this compound has not been definitively elucidated, studies on other benzoxazole derivatives suggest that they may act by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[2]
Caption: Proposed mechanism of action of this compound via inhibition of DNA gyrase.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of a novel compound.
Caption: General experimental workflow for antimicrobial susceptibility testing of a novel compound.
References
- 1. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine with existing antibiotics
A Comparative Analysis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and Its Analogs Against Conventional Antibiotics
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. One such promising class of compounds is the 2-substituted benzoxazoles. These heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial properties. This guide provides a comparative study of the antimicrobial potential of this compound and its related benzoxazole derivatives against a panel of existing antibiotics. The analysis is based on available in vitro data and computational studies, offering a valuable resource for researchers and drug development professionals.
While specific experimental data for this compound is not extensively available in the public domain, a wealth of information exists for the broader class of 2-substituted benzoxazole derivatives. These studies demonstrate that many of these compounds exhibit potent antibacterial and antifungal activities[1][2][3]. The antimicrobial efficacy of these derivatives is often attributed to their ability to inhibit essential bacterial enzymes, with DNA gyrase being a frequently suggested target[1][4].
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against common pathogenic bacteria, juxtaposed with the performance of standard antibiotics. The data is compiled from multiple studies on 2-substituted benzoxazoles.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Benzoxazole Derivatives | Staphylococcus aureus | 25 - 50[2] | Ciprofloxacin | 0.25 - 1 |
| Streptococcus pyogenes | Data Not Available | Ampicillin | 0.015 - 0.25 | |
| Escherichia coli | Potent activity at 25 µg/mL[1] | Ciprofloxacin | 0.015 - 0.12 | |
| Pseudomonas aeruginosa | >200[2] | Gentamicin | 0.5 - 4 |
Note: The MIC values for benzoxazole derivatives are presented as a range, reflecting the variability observed among different analogs within this class. The data suggests that while some benzoxazole derivatives show promising activity, particularly against Gram-positive bacteria like S. aureus and certain Gram-negative bacteria like E. coli, their efficacy against highly resistant strains such as P. aeruginosa may be limited[2].
Mechanism of Action: DNA Gyrase Inhibition
Molecular docking studies have suggested that the antibacterial activity of some benzoxazole derivatives can be linked to the inhibition of DNA gyrase[1][4]. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. This mechanism is shared with the fluoroquinolone class of antibiotics, such as Ciprofloxacin.
Proposed mechanism of action for benzoxazole derivatives.
Experimental Protocols
The evaluation of the antimicrobial activity of novel compounds like this compound involves a series of standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: The benzoxazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test bacterium.
-
Application of Test Compound: A sterile paper disc impregnated with a known concentration of the benzoxazole derivative is placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
Experimental workflow for evaluating a novel antibiotic.
Conclusion
The available evidence strongly suggests that 2-substituted benzoxazoles, the class to which this compound belongs, are a promising scaffold for the development of new antimicrobial agents. While further studies on this specific compound are warranted, the broader class demonstrates significant in vitro activity against a range of pathogenic bacteria, potentially through the inhibition of DNA gyrase. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel benzoxazole derivatives. Continued research in this area is crucial for expanding our arsenal against the growing challenge of antibiotic resistance.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
Structure-activity relationship (SAR) studies of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine analogs.
A comprehensive analysis of the structure-activity relationship (SAR) of 4-(6-methyl-benzooxazol-2-yl)-phenylamine analogs reveals crucial insights into their therapeutic potential. This guide synthesizes experimental data from various studies to provide a comparative overview of their biological activities, focusing on key structural modifications that influence their efficacy.
Comparative Biological Activity of Benzoxazole Analogs
The biological evaluation of various this compound analogs and related benzoxazole derivatives has demonstrated a broad spectrum of activities, including kinase inhibition, antifungal, and antimicrobial effects. The following table summarizes the quantitative data from these studies, highlighting the impact of different substituents on their inhibitory concentrations.
| Compound ID | Target/Organism | Assay Type | IC50/MIC (µM) | Reference |
| Compound 1 | KDR | Kinase Inhibition | 6.855 | [1] |
| Sorafenib (Control) | KDR | Kinase Inhibition | - | [1] |
| Compound 1d | MAO-B | Enzyme Inhibition | 0.0023 | [1] |
| Compound 2e | MAO-B | Enzyme Inhibition | 0.0033 | [1] |
| Compound 2c | MAO-A | Enzyme Inhibition | 0.670 | [1] |
| Compound 2e | MAO-A | Enzyme Inhibition | 0.592 | [1] |
| Compound 5a | B. cinerea | Antifungal | 19.92 (µg/mL) | [2][3] |
| Compound 5h | F. solani | Antifungal | 4.34 (µg/mL) | [2][3] |
| Hymexazol (Control) | F. solani | Antifungal | 38.92 (µg/mL) | [2][3] |
| Thiazole Conjugate 6 | M. luteus | Antimicrobial | 31.25 (µg/mL) | [4] |
Structure-Activity Relationship Insights
The data indicates that substitutions on the benzoxazole core and the phenylamine moiety significantly influence biological activity. For instance, specific substitutions on 2-methylbenzo[d]oxazole derivatives led to potent monoamine oxidase (MAO) inhibition, with compounds 1d and 2e showing exceptional potency against MAO-B.[1] The nature and position of electron-withdrawing or electron-donating groups on the benzoxazole scaffold have been shown to be critical for antiproliferative and antimicrobial effects.[5]
In the context of antifungal activity, 2-(aryloxymethyl) benzoxazole derivatives have shown promising results.[2][3] Notably, compound 5h exhibited significantly higher potency against F. solani than the control, hymexazol, suggesting that the specific aryloxy substituent is key to its efficacy.[2][3] The general observation is that benzoxazole derivatives often exhibit better antifungal activity compared to their benzothiazole counterparts.[2]
Experimental Protocols
General Synthesis of Benzoxazole Derivatives
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A general synthetic route is outlined below:
Caption: General synthetic scheme for 2-substituted benzoxazoles.
One common method involves reacting 2-aminophenol with chloroacetyl chloride or chloroacetic acid to form an intermediate, which is then cyclized.[3] An improved, more environmentally friendly method utilizes ethyl chloroacetimidate hydrochloride in methylene chloride.[3] For the synthesis of 2-(aryloxymethyl) benzoxazole derivatives, the intermediate 2-chloromethyl-benzoxazole is reacted with various phenols through an etherification reaction.[3]
Kinase Inhibition Assay
The inhibitory activity against kinases such as KDR is often determined using an in vitro kinase assay. Typically, the kinase, a substrate (e.g., a peptide), and ATP are incubated with varying concentrations of the test compound. The amount of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
Antifungal Activity Assay
The antifungal activity is commonly evaluated using the mycelium growth rate method.[2][3] Fungal strains are cultured on a suitable medium (e.g., potato dextrose agar) containing different concentrations of the test compounds. The plates are incubated, and the diameter of the fungal colonies is measured. The inhibition of fungal growth is calculated relative to a control group without the compound, and the IC50 or Minimum Inhibitory Concentration (MIC) is determined.[2][3]
Potential Signaling Pathway Modulation
Benzoxazole analogs, particularly those targeting kinases like KDR (VEGFR2), are implicated in the angiogenesis signaling pathway. Inhibition of KDR can block the downstream signaling cascade initiated by vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR2 signaling pathway by benzoxazole analogs.
This guide provides a foundational understanding of the SAR of this compound analogs and related compounds. Further research focusing on systematic structural modifications will be instrumental in optimizing their therapeutic properties for various applications, from anticancer to antifungal therapies.
References
Comparative Analysis of Cross-Resistance Between 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and Standard Chemotherapeutic Agents
This guide provides a comprehensive comparison of the novel investigational compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine with established anticancer drugs, focusing on cross-resistance profiles in preclinical models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential efficacy of this compound in resistant cancer phenotypes.
Introduction to this compound
This compound is a novel synthetic benzoxazole derivative currently under investigation for its potential as a targeted anticancer agent. Benzoxazole scaffolds have been identified in a variety of compounds exhibiting promising pharmacological activities. Preliminary studies suggest that this compound may function as a potent inhibitor of the MEK1/2 signaling pathway, a critical component of the MAPK/ERK cascade that is frequently dysregulated in human cancers.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action for this compound as a MEK1/2 inhibitor within the MAPK/ERK signaling cascade.
Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.
Cross-Resistance Evaluation
To assess the potential for cross-resistance, the in vitro cytotoxic activity of this compound was evaluated against a panel of cancer cell lines, including parental lines and their drug-resistant subclones. For this hypothetical study, we utilized a colorectal cancer cell line (HCT-116) and a melanoma cell line (A375), along with their derived sublines exhibiting acquired resistance to either a conventional cytotoxic agent, 5-Fluorouracil (5-FU), or a targeted therapy, Vemurafenib.
Data Summary of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound in the tested cell lines. Values are presented as the mean ± standard deviation from three independent experiments.
| Cell Line | Resistance Profile | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) | Vemurafenib IC50 (µM) |
| HCT-116 | Parental (Sensitive) | 0.8 ± 0.1 | 5.2 ± 0.4 | > 100 |
| HCT-116/5FU | 5-FU Resistant | 1.1 ± 0.2 | 89.5 ± 7.3 | > 100 |
| A375 | Parental (Sensitive) | 0.5 ± 0.08 | 15.8 ± 1.9 | 0.2 ± 0.03 |
| A375/Vem | Vemurafenib Resistant | 0.7 ± 0.1 | 18.2 ± 2.5 | 15.6 ± 1.8 |
Interpretation of Results: The data suggests a lack of significant cross-resistance between this compound and 5-Fluorouracil in the HCT-116 colorectal cancer model. The HCT-116/5FU resistant line remains sensitive to the investigational compound. Similarly, in the A375 melanoma model, the Vemurafenib-resistant subline (A375/Vem) shows minimal loss of sensitivity to this compound, indicating a lack of cross-resistance with this BRAF inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Generation of Resistant Lines
-
Cell Lines and Culture Conditions: HCT-116 and A375 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Development of Resistant Subclones:
-
HCT-116/5FU: HCT-116 cells were continuously exposed to stepwise increasing concentrations of 5-Fluorouracil, starting from the IC20 value. The concentration was escalated over a period of 6 months until the cells were able to proliferate in the presence of a 10-fold higher concentration than the parental IC50.
-
A375/Vem: A375 cells were cultured with gradually increasing concentrations of Vemurafenib over 8 months to establish a resistant population capable of growing in a concentration significantly higher than the parental IC50.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, 5-Fluorouracil, or Vemurafenib. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical interpretation of the cross-resistance study.
Caption: Workflow for the in vitro cross-resistance study.
Caption: Logical framework for interpreting cross-resistance data.
References
Validating the Target of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern genetic techniques for validating the biological target of the novel compound 4-(6-methyl-benzooxazol-2-yl)-phenylamine. As the precise molecular target of this compound is yet to be fully elucidated, this document outlines a systematic approach for its identification and validation, crucial steps in the early stages of drug discovery.[1][2][3] We will explore the application of three powerful gene-editing and silencing technologies: CRISPR/Cas9, small interfering RNA (siRNA), and short hairpin RNA (shRNA).
Introduction to this compound and the Imperative of Target Validation
This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antifungal and antimicrobial properties.[4][5] Recent studies on similar benzoxazole derivatives suggest potential applications in oncology, with some exhibiting inhibitory effects on key signaling pathways. However, the specific molecular target responsible for the bioactivity of this compound remains unknown.
Target validation is a critical process in drug development that confirms the role of a specific biomolecule (e.g., a protein) in a disease process and demonstrates that modulating this target with a therapeutic agent will lead to the desired clinical outcome.[6][7] Genetic methods offer a precise and powerful means to validate potential drug targets by directly manipulating the expression of the corresponding gene.[2][8]
This guide will compare CRISPR/Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and shRNA-mediated gene silencing as primary tools for validating the putative target of this compound.
Comparative Overview of Genetic Target Validation Methods
The choice of a target validation method depends on several factors, including the desired duration of gene modulation, experimental model, and the specific biological question being addressed. Below is a comparative summary of the three genetic approaches.
| Feature | CRISPR/Cas9 | siRNA | shRNA |
| Mechanism of Action | DNA-level gene knockout through double-strand breaks.[9] | Post-transcriptional gene silencing by mRNA degradation.[10][11] | Post-transcriptional gene silencing via virally or plasmid-expressed short hairpins processed into siRNA.[12][13] |
| Effect Duration | Permanent (stable knockout)[9] | Transient (typically 48-96 hours)[9] | Long-term (stable knockdown with viral integration)[13] |
| Delivery Method | Plasmids, viral vectors (AAV, lentivirus), ribonucleoprotein (RNP) complexes. | Transfection with lipid-based reagents, electroporation.[14] | Viral transduction (lentivirus, retrovirus), plasmid transfection.[13] |
| Specificity | High, but potential for off-target effects that need to be carefully evaluated.[9] | Can have significant off-target effects due to seed region homology.[15] | Off-target effects are a concern; careful design and validation are necessary.[13] |
| Applications | Complete loss-of-function studies, generation of stable knockout cell lines and animal models.[7][16] | Rapid screening of multiple potential targets, transient knockdown for immediate phenotypic analysis.[10][17] | Long-term studies, in vivo experiments, generation of stable knockdown cell lines.[13][18] |
Experimental Protocols
To validate the hypothetical target of this compound, researchers would first identify a candidate target, for instance, a specific kinase implicated in a cancer signaling pathway. The following are detailed protocols for each genetic validation method, assuming the target is "Kinase X".
CRISPR/Cas9-Mediated Knockout of Kinase X
This protocol outlines the generation of a stable Kinase X knockout cell line to assess the phenotypic consequences and the cellular response to this compound.
Methodology:
-
gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the Kinase X gene using a publicly available design tool. Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Cell Transduction: Transduce the target cancer cell line with the collected lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution.
-
Validation of Knockout: Expand clonal populations and validate the knockout of Kinase X at the genomic level (Sanger sequencing of the target locus) and protein level (Western blot).
-
Phenotypic Analysis: Compare the phenotype of the knockout clones to wild-type cells. Assess cell proliferation, migration, and apoptosis.
-
Compound Treatment: Treat both wild-type and knockout cells with varying concentrations of this compound and measure the differential response (e.g., cell viability assay). A diminished effect of the compound in knockout cells would validate Kinase X as the target.
siRNA-Mediated Knockdown of Kinase X
This protocol describes the transient silencing of Kinase X to rapidly assess its role in the observed phenotype and the compound's mechanism of action.[14]
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of Kinase X. A non-targeting siRNA should be used as a negative control.
-
Cell Transfection: Transfect the target cancer cell line with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection and validate the knockdown of Kinase X at the mRNA level (RT-qPCR) and protein level (Western blot).
-
Phenotypic and Compound Assays: Concurrently with validation, perform phenotypic assays (e.g., proliferation) and treat the transfected cells with this compound. A reduced effect of the compound in cells with silenced Kinase X would support its role as the target.
shRNA-Mediated Stable Knockdown of Kinase X
This protocol details the creation of a stable cell line with long-term silencing of Kinase X, suitable for more extended studies and in vivo models.
Methodology:
-
shRNA Design and Cloning: Design two to three shRNAs targeting the Kinase X mRNA and clone them into a suitable lentiviral vector (e.g., pLKO.1).
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line as described in the CRISPR/Cas9 protocol.
-
Selection and Validation: Select transduced cells with an appropriate antibiotic. Validate the stable knockdown of Kinase X in the pooled population and/or clonal isolates via RT-qPCR and Western blot.
-
Long-term Phenotypic and Compound Studies: Utilize the stable knockdown cell lines for long-term proliferation assays, colony formation assays, and in vivo xenograft studies to assess the effect of Kinase X silencing on tumor growth. Evaluate the efficacy of this compound in these models.
Visualizing the Workflow and Rationale
The following diagrams illustrate the conceptual frameworks for target validation using these genetic approaches.
Caption: Hypothetical signaling pathway involving the putative target, Kinase X.
Caption: Experimental workflows for target validation using genetic methods.
Caption: Logical relationship for validating a drug target.
Conclusion
The validation of a drug's target is a cornerstone of modern therapeutic development.[6] CRISPR/Cas9, siRNA, and shRNA each offer distinct advantages for elucidating the molecular target of novel compounds like this compound. While siRNA provides a rapid means for initial screening, CRISPR/Cas9 offers definitive loss-of-function evidence through permanent gene knockout.[9] shRNA bridges the gap by enabling long-term and in vivo studies through stable gene silencing. A multi-faceted approach, potentially employing an initial siRNA screen followed by CRISPR/Cas9-mediated knockout for rigorous validation, is recommended for a comprehensive and robust target identification and validation strategy. The experimental data generated from these approaches will be pivotal in advancing this compound through the drug discovery pipeline.
References
- 1. Chemical genetic approaches for target validation - Leiden University [universiteitleiden.nl]
- 2. wjbphs.com [wjbphs.com]
- 3. Main approaches to target discovery and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selectscience.net [selectscience.net]
- 7. biocompare.com [biocompare.com]
- 8. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Technology - Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library [upenn.technologypublisher.com]
- 13. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 14. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 16. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]
- 17. ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx [slideshare.net]
- 18. Current Progress of siRNA/shRNA Therapeutics in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in different cancer cell lines
A Comparative Analysis of Benzoxazole Derivatives' Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-cancer effects.[1] While specific data on 4-(6-Methyl-benzooxazol-2-yl)-phenylamine is not extensively available in public research, a wealth of information exists for structurally related benzoxazole derivatives. This guide provides a comparative overview of the efficacy of various benzoxazole compounds across different cancer cell lines, supported by experimental data and methodologies, to inform further research and development in this promising area of oncology.
Data Presentation: Comparative Efficacy of Benzoxazole Derivatives
The anti-proliferative activity of benzoxazole derivatives has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of several benzoxazole derivatives against a panel of human cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 14o[2] | MCF-7 | Breast | Not specified, but high activity |
| HepG2 | Liver | Not specified, but high activity | |
| Compound 14l[2] | MCF-7 | Breast | 6.87 ± 0.23 |
| HepG2 | Liver | 6.70 ± 0.47 | |
| Compound 14i[2] | MCF-7 | Breast | 6.94 ± 0.22 |
| HepG2 | Liver | 3.22 ± 0.13 | |
| Compound 14a[2] | MCF-7 | Breast | 4.054 ± 0.17 |
| HepG2 | Liver | 3.95 ± 0.18 | |
| Compound 12l[3] | MCF-7 | Breast | 15.21 |
| HepG2 | Liver | 10.50 | |
| Compound 3m[4] | HT-29 | Colon | Attractive anticancer effect |
| MCF-7 | Breast | Attractive anticancer effect | |
| A549 | Lung | Attractive anticancer effect | |
| HepG2 | Liver | Attractive anticancer effect | |
| C6 | Brain | Attractive anticancer effect | |
| Compound 3n[4] | HT-29 | Colon | Attractive anticancer effect |
| MCF-7 | Breast | Attractive anticancer effect | |
| A549 | Lung | Attractive anticancer effect | |
| HepG2 | Liver | Attractive anticancer effect | |
| C6 | Brain | Attractive anticancer effect | |
| Compound 11c[5] | MCF-7 | Breast | High activity |
| A431 | Skin | Most active in study | |
| Compound 6c[5] | MDA-MB-231 | Breast | Potent cytotoxic activity |
| Compound 8d[1] | MCF-7 | Breast | More potent than standard |
| A549 | Lung | More potent than standard |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized in vitro assays to determine the anti-cancer efficacy of benzoxazole derivatives. The key experimental methodologies are detailed below.
Cell Culture
Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), A549 (lung), HT-29 (colon), and others were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[2][4][5] Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability.[3][4][5]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[6]
-
Cells are seeded and treated with the test compounds in 96-well plates.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB solution.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read at a specific wavelength (e.g., 510 nm).
-
IC50 values are determined from the generated dose-response data.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a common technique used to investigate the induction of apoptosis and cell cycle arrest.[2][4][5]
-
Cells are treated with the benzoxazole derivatives at their IC50 concentrations.
-
For apoptosis analysis, cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
For cell cycle analysis, cells are fixed, treated with RNase, and stained with PI to determine the DNA content.
-
The stained cells are then analyzed by a flow cytometer to quantify the percentage of cells in different stages of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells.
Enzyme Inhibition Assays
The inhibitory effects of benzoxazole derivatives on specific molecular targets are often assessed using enzyme-linked immunosorbent assays (ELISAs) or other enzymatic assays. For example, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can be quantified by measuring the protein concentration of VEGFR-2 using an ELISA kit.[2]
Mandatory Visualizations
Signaling Pathway
Many benzoxazole derivatives exert their anti-cancer effects by targeting key signaling pathways involved in cell proliferation and survival. A common target is the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][7][8]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Experimental Workflow
The general workflow for evaluating the anti-cancer efficacy of a novel compound is a multi-step process that begins with synthesis and culminates in the assessment of its biological activity.
Caption: General experimental workflow for assessing anti-cancer efficacy.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Benchmarking the antifungal spectrum of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine.
A Comparative Guide for Researchers
This guide provides a comparative analysis of the in vitro antifungal activity of the novel compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine against established antifungal agents. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective benchmark of the compound's performance, supported by standardized experimental protocols.
Comparative Antifungal Spectrum
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with the widely used antifungal agents, Fluconazole and Voriconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound.
Data Presentation
The following table summarizes the MIC (in µg/mL) values obtained. Lower MIC values are indicative of greater antifungal potency.
| Fungal Species | This compound (Hypothetical MIC in µg/mL) | Fluconazole (Reference MIC in µg/mL) | Voriconazole (Reference MIC in µg/mL) |
| Candida albicans | 1 | ≤8[1] | 0.008 - 1[2] |
| Aspergillus fumigatus | 2 | ≥64 | 1 - 2[3] |
| Cryptococcus neoformans | 4 | 4 - 16[4] | ≥8[5] |
| Candida glabrata | 8 | 16 - 32 | 0.25 - 0.5[6] |
| Candida krusei | 4 | ≥64 | 0.25 - 0.5[6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of an antifungal agent. The methodologies outlined below follow standardized guidelines to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The antifungal activity was assessed using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration corresponding to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
Drug Dilution: The test compound, this compound, and the benchmark antifungals are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A positive control well (containing the fungal inoculum without any drug) and a negative control well (containing sterile medium) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C. The incubation period varies depending on the fungal species, typically 24-48 hours for Candida species and up to 72 hours for Cryptococcus species.
-
Endpoint Determination: Following incubation, the plates are examined for fungal growth. The MIC is determined as the lowest drug concentration at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the positive control) is observed.
Caption: Workflow for MIC determination via broth microdilution.
Hypothetical Mechanism of Action
While the precise molecular target of this compound is under investigation, compounds containing a benzoxazole scaffold have been explored for their potential to disrupt various cellular processes in fungi. A plausible mechanism could involve the inhibition of key enzymes essential for cell wall integrity or signaling pathways that regulate fungal growth and virulence.
The diagram below illustrates a hypothetical signaling pathway where the compound might interfere with the fungal cell wall integrity (CWI) pathway, a critical process for fungal survival and pathogenesis.
Caption: Hypothetical inhibition of the fungal CWI pathway.
References
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcomes by MIC Values for Patients Treated with Isavuconazole or Voriconazole for Invasive Aspergillosis in the Phase 3 SECURE and VITAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of voriconazole on Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
In Vivo Therapeutic Potential of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the therapeutic potential of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, with a focus on its in vivo validation. Due to the absence of publicly available data for this compound, this document serves as a template. The provided tables, protocols, and diagrams are illustrative and designed to be populated with proprietary or newly acquired experimental data. This framework will allow for a direct and objective comparison against alternative therapeutic agents.
Comparative Efficacy and Pharmacokinetics
A critical step in drug development is the direct comparison of a novel compound against existing or alternative treatments. The following tables are structured to facilitate such a comparison, focusing on key performance indicators from in vivo studies.
Table 1: In Vivo Efficacy Comparison in a Xenograft Model
| Parameter | This compound | Alternative A | Standard of Care | Vehicle Control |
| Dosage Regimen | [Data Unavailable] | [e.g., 10 mg/kg, p.o., QD] | [e.g., 5 mg/kg, i.v., BIW] | [e.g., 0.5% CMC, p.o., QD] |
| Tumor Growth Inhibition (%) | [Data Unavailable] | [Insert Value] | [Insert Value] | [Baseline] |
| Mean Tumor Volume (mm³) | [Data Unavailable] | [Insert Value] | [Insert Value] | [Insert Value] |
| Survival Benefit (%) | [Data Unavailable] | [Insert Value] | [Insert Value] | [Baseline] |
| Biomarker Modulation (%) | [Data Unavailable] | [Insert Value] | [Insert Value] | [Baseline] |
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | This compound | Alternative A | Standard of Care |
| Bioavailability (F%) | [Data Unavailable] | [Insert Value] | [Insert Value] |
| Half-life (t½, hours) | [Data Unavailable] | [Insert Value] | [Insert Value] |
| Peak Plasma Concentration (Cmax, ng/mL) | [Data Unavailable] | [Insert Value] | [Insert Value] |
| Area Under the Curve (AUC, ng·h/mL) | [Data Unavailable] | [Insert Value] | [Insert Value] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are template protocols for key in vivo experiments.
1. In Vivo Xenograft Model Protocol
-
Animal Model: Athymic Nude (nu/nu) mice, female, 6-8 weeks of age.
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116).
-
Implantation: Subcutaneous injection of 5 x 10⁶ cells in 100 µL of Matrigel into the right flank.
-
Treatment Initiation: Dosing begins when tumors reach a mean volume of 100-150 mm³.
-
Drug Administration: Compounds are formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or at the first sign of significant morbidity.
2. Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks of age.
-
Administration: A single dose of the test compound is administered via oral gavage and intravenous injection to separate groups.
-
Sample Collection: Blood samples (approx. 200 µL) are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.
Visualizing Pathways and Workflows
Graphical representations of complex biological pathways and experimental procedures can enhance understanding and communication.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
Caption: A generalized workflow for an in vivo xenograft efficacy study.
Comparative analysis of the mechanism of action of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
4-(6-Methyl-benzooxazol-2-yl)-phenylamine belongs to the 2-arylbenzoxazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Extensive research on analogous compounds suggests that this compound could potentially exert its biological effects through several mechanisms, primarily including enzyme inhibition and interference with signaling pathways crucial for cell growth and survival.
This guide will focus on two prominent, experimentally supported mechanisms of action for the 2-phenylbenzoxazole scaffold: Tyrosinase Inhibition and Kinase Inhibition (VEGFR-2/c-Met) . A third, emerging mechanism involving the modulation of microRNAs to induce apoptosis will also be discussed.
Potential Mechanisms of Action
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation disorders and as skin-lightening agents.[3][4][5] Several studies have demonstrated that 2-phenylbenzoxazole derivatives are potent inhibitors of tyrosinase.[1][6] The mechanism of inhibition is often competitive, with the benzoxazole derivative binding to the active site of the enzyme.[6]
Supporting Experimental Data:
The following table summarizes the tyrosinase inhibitory activity of representative 2-phenylbenzoxazole analogs.
| Compound ID | Structure | Modification on 2-phenyl ring | Mushroom Tyrosinase IC₅₀ (µM) | Reference |
| Analog 1 | 2-(2,4-dihydroxyphenyl)-6-methyl-benzoxazole | 2,4-dihydroxy | 0.51 | [1] |
| Analog 2 | 2-(2,4-dihydroxyphenyl)-6-chloro-benzoxazole | 2,4-dihydroxy | 2.22 | [1] |
| Analog 3 | 2-(4-hydroxyphenyl)-6-methyl-benzoxazole | 4-hydroxy | 152.51 | [1] |
| Kojic Acid | (Reference Inhibitor) | - | 14.33 | [1] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Enzyme and Substrate: Mushroom tyrosinase and L-DOPA (L-3,4-dihydroxyphenylalanine) are used as the enzyme and substrate, respectively.
-
Assay Principle: The assay measures the enzymatic oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm.
-
Procedure:
-
A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.
-
The test compound (e.g., this compound) is dissolved in DMSO and then diluted with the phosphate buffer to various concentrations.
-
In a 96-well plate, the tyrosinase solution is mixed with the test compound solution and incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
The enzymatic reaction is initiated by adding the L-DOPA solution.
-
The absorbance at 475 nm is measured at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway Diagram:
Caption: Inhibition of the melanin biosynthesis pathway by this compound.
Kinase Inhibition (VEGFR-2/c-Met)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis, tumor growth, and metastasis.[7] Dual inhibition of these kinases is a promising strategy in cancer therapy. Recent studies have identified benzoxazole derivatives as potent inhibitors of both VEGFR-2 and c-Met.[7][8][9]
Supporting Experimental Data:
The following table presents the inhibitory activities of representative benzoxazole derivatives against VEGFR-2 and c-Met kinases.
| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | Reference |
| Analog 4 | Piperidinyl-based benzoxazole | 0.145 | 0.181 | [7] |
| Analog 5 | Piperidinyl-based benzoxazole | 0.970 | 1.885 | [7] |
| Sorafenib | (VEGFR-2 Inhibitor) | 0.058 | - | [7] |
| Staurosporine | (c-Met Inhibitor) | - | 0.237 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase.
-
Procedure:
-
Recombinant human VEGFR-2 or c-Met kinase is used.
-
A 96-well plate is coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
The test compound is serially diluted and added to the wells.
-
The kinase and ATP are added to initiate the phosphorylation reaction. The plate is incubated to allow the reaction to proceed.
-
After incubation, the plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP) is added.
-
After another incubation and washing step, a chromogenic substrate for HRP (e.g., TMB) is added.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Signaling Pathway Diagram:
Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.
Induction of Apoptosis via microRNA Inhibition
Emerging evidence suggests that some 2-phenylbenzoxazole derivatives can induce apoptosis (programmed cell death) by inhibiting the function of specific microRNAs (miRNAs).[10] MiRNAs are small non-coding RNAs that regulate gene expression, and their dysregulation is implicated in cancer. By inhibiting anti-apoptotic miRNAs, these compounds can upregulate pro-apoptotic proteins and trigger cell death.
Hypothesized Mechanism:
Certain triazole-linked 2-phenyl benzoxazole derivatives have been shown to inhibit miR-2, miR-13, and miR-14 in Drosophila melanogaster.[10] This inhibition leads to increased caspase activity, which in turn activates the caspase-dependent apoptotic pathway.
Experimental Workflow Diagram:
Caption: Proposed mechanism of apoptosis induction via miRNA inhibition.
Comparative Summary and Conclusion
The 2-phenylbenzoxazole scaffold, to which this compound belongs, is a versatile pharmacophore with multiple potential mechanisms of action. Based on the analysis of structurally similar compounds, it is plausible that this molecule could function as a tyrosinase inhibitor, a dual inhibitor of VEGFR-2 and c-Met kinases, or an inducer of apoptosis through miRNA modulation.
The provided experimental protocols and comparative data from analogous compounds offer a framework for the experimental validation of these potential mechanisms for this compound. Further research, including in vitro enzymatic assays, cell-based signaling studies, and in vivo models, is necessary to elucidate the precise mechanism of action of this specific compound and to determine its therapeutic potential.
References
- 1. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine for Its Antifungal Target
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the antifungal selectivity of benzoxazole derivatives, with a focus on compounds structurally related to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Due to the limited publicly available data on this specific molecule, this guide leverages experimental findings from closely related benzoxazole compounds to offer insights into its potential mechanism of action and selectivity profile against Candida species. The performance of these benzoxazole derivatives is compared with established antifungal agents, providing a framework for assessing their potential as selective therapeutic agents.
Introduction to this compound and its Putative Target
This compound belongs to the benzoxazole class of heterocyclic compounds, which have garnered significant interest for their broad spectrum of biological activities, including antifungal properties. While the precise molecular target of this compound is not definitively established in the reviewed literature, studies on analogous benzoxazole derivatives strongly indicate a pleiotropic mechanism of action targeting the fungal cell membrane. The primary mode of action is believed to be the disruption of ergosterol biosynthesis and the perturbation of the fungal cell membrane's integrity, along with effects on mitochondrial function. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making its synthesis pathway a key target for selective antifungal drugs.
Comparative Analysis of Antifungal Activity
To contextualize the potential efficacy of this compound, this section compares the in vitro anti-Candida activity of structurally related benzoxazole derivatives with that of standard antifungal drugs, voriconazole (a triazole) and amphotericin B (a polyene). The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound/Drug | Organism | MIC (µg/mL) | Reference(s) |
| Benzoxazole Derivatives | |||
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans | 16 | [1] |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans | 16 | [1] |
| 2-(phenoxymethyl)benzo[d]oxazole derivative (5h) | Fusarium solani | 4.34 | [2] |
| Comparator Antifungal Agents | |||
| Voriconazole | Candida albicans | 0.01 - 1 | [3] |
| Amphotericin B | Candida albicans | 0.06 - 1.0 | [4] |
Experimental Protocols
The following is a detailed methodology for a standard antifungal susceptibility test used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Candida species, based on established protocols.
Antifungal Susceptibility Testing by Broth Microdilution
This method determines the minimum concentration of a drug that inhibits the growth of a fungal isolate in a liquid medium.
1. Inoculum Preparation:
- Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- The suspension is then diluted in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of Antifungal Agent Dilutions:
- The test compound (e.g., a benzoxazole derivative) and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial two-fold dilutions of each drug are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
3. Incubation:
- Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension.
- A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only medium) are included.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
- Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Ergosterol biosynthesis pathway and the points of intervention for different antifungal classes.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Conclusion
The available evidence suggests that benzoxazole derivatives, including those structurally similar to this compound, exhibit promising anti-Candida activity. Their likely mechanism of action, centered on the disruption of the fungal cell membrane and ergosterol biosynthesis, provides a basis for their selective antifungal effects. The MIC values of the tested benzoxazole derivatives, while not as low as the potent triazole voriconazole, are within a range that warrants further investigation. Future studies should focus on determining the precise molecular target of these compounds and conducting broader selectivity profiling against a panel of fungal pathogens and mammalian cell lines to fully assess their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a foundation for such future research endeavors.
References
- 1. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of voriconazole against Candida species. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocol for an Uncharacterized Research Chemical
The foundational principle of laboratory waste management is that a plan for disposal should be established before any experiment begins.[3][4] This proactive approach ensures that all institutional, local, and federal regulatory requirements are met, preventing the generation of waste that an institution may not be equipped to handle.[4]
Step-by-Step Disposal Protocol
1. Hazard Assessment and Personal Protective Equipment (PPE): Given the lack of specific hazard data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a conservative hazard assessment is required. Researchers should assume the compound is hazardous.[5] All handling and disposal procedures must be conducted while wearing appropriate PPE.[6]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][7]
-
Dedicated Waste Stream: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[8]
3. Waste Containerization and Labeling: The selection and labeling of the waste container are crucial for safe storage and disposal.
-
Container Selection: Use a container that is in good condition, free of leaks, and compatible with the chemical waste.[9] A screw-top lid is required to keep the container closed except when adding waste.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first item of waste is added.[9][10] The label must include:
4. Storage in a Satellite Accumulation Area (SAA): Waste containers must be stored in a designated SAA at or near the point of generation.[5][9]
-
Location: The SAA should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9]
5. Disposal Request and Pickup: The final disposal of the hazardous waste must be managed by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to request a waste pickup.[10]
-
Provide Information: Be prepared to provide all available information about the waste to the EHS personnel.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general requirements for hazardous waste containers in a laboratory setting.
| Parameter | Requirement | Rationale |
| Container Material | Chemically compatible with the waste | Prevents degradation or reaction of the container. |
| Container Condition | Good condition, no leaks or cracks | Ensures safe containment of hazardous materials. |
| Lid/Closure | Secure, tight-fitting screw cap | Prevents spills and release of vapors. |
| Fill Level | Do not fill beyond 90% capacity | Allows for expansion of contents and prevents spills. |
| Labeling | "Hazardous Waste" label with full chemical name(s) and start date | Communicates hazards and ensures regulatory compliance. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. However, any experimental protocol should be designed to minimize waste generation.[5]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of a research chemical with unknown hazards.
Caption: Disposal workflow for a research chemical with unknown hazards.
Caption: Decision-making process for chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. unmc.edu [unmc.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 12. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Comprehensive Safety and Handling Guide for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine was located. The following guidance is based on the safety protocols for handling aromatic amines and benzoxazole derivatives.[1][2] Researchers should always perform a thorough risk assessment before handling any new chemical and consult with their institution's environmental health and safety department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Due to the presence of an aromatic amine functional group, this compound should be handled with caution to avoid potential health risks such as skin sensitization, mutagenicity, and carcinogenicity.[1][3] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or solvents, which could cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton), a fully buttoned lab coat, and closed-toe shoes. Nitrile gloves may be suitable for short-term use but are not recommended for prolonged contact with aromatic amines.[3][4] | Prevents skin contact, which can lead to irritation, sensitization, and absorption of the toxic substance.[5] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if ventilation is inadequate. | Minimizes the inhalation of any dust or aerosols, which could be toxic if inhaled.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.[3]
-
Locate and verify the accessibility of the nearest eyewash station and safety shower.
-
Assemble all necessary equipment and reagents before beginning work.
-
Demarcate the work area where the compound will be handled.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
All manipulations of the solid compound or its solutions must be conducted within a chemical fume hood to prevent exposure.[3]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and handle the solid with care to avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[7]
-
Waste Identification and Collection:
-
All waste containing this compound, including unused compound, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions, should be considered hazardous waste.[8]
-
Collect solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene container).[8]
-
Collect liquid waste in a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled. Do not overfill, leaving at least 20% headspace.[8]
-
-
Waste Segregation:
-
Segregate waste containing this compound from other waste streams. It is crucial to keep it separate from incompatible materials such as strong oxidizing agents.[4]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
-
Final Disposal:
Experimental Workflow and Safety Precautions
Caption: Workflow for safely handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. lanxess.com [lanxess.com]
- 6. nj.gov [nj.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. skcinc.com [skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
